B1577338 Myeloid cathelicidin 2

Myeloid cathelicidin 2

Cat. No.: B1577338
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Description

Overview of Cathelicidin (B612621) Family and Host Defense Peptides in Innate Immunity

Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are short, gene-encoded polypeptides that are fundamental to the innate immune response across all animal species. frontiersin.orgnih.gov They are typically characterized by a net positive charge and a significant proportion of hydrophobic amino acids. frontiersin.orgnih.gov While initially recognized for their direct antimicrobial activity against a broad spectrum of pathogens including bacteria, fungi, and some viruses, their role is now understood to be much more complex. nih.govmdpi.comfrontiersin.org

The immunomodulatory functions of HDPs are a major aspect of their activity in the host. researchgate.netnih.gov These functions include, but are not limited to:

Modulating inflammation by either inducing or suppressing pro-inflammatory mediators. mdpi.comnih.gov

Recruiting leukocytes to sites of infection. researchgate.net

Enhancing the killing capacity of immune cells. researchgate.net

Promoting wound healing and angiogenesis. researchgate.net

Neutralizing bacterial components like lipopolysaccharide (LPS). researchgate.net

Cathelicidins are a prominent family of HDPs found in vertebrates, including mammals, birds, reptiles, amphibians, and fish. researchgate.net They are distinguished by their structure, being synthesized as precursor proteins called pre-pro-peptides. mdpi.com These precursors consist of a signal peptide, a conserved pro-region known as the cathelin domain, and a highly variable C-terminal domain which becomes the mature, biologically active peptide. core.ac.ukmdpi.com Upon cellular activation, the precursor is processed to release the mature peptide. core.ac.uk

The diversity in the C-terminal domain sequence across different species and even within the same species results in a wide array of mature peptides with varied structures and functions. core.ac.ukmdpi.com Some form α-helical structures, others β-sheets, and some are rich in specific amino acids like proline and arginine. nih.gov

Identification and Biological Significance of Myeloid Cathelicidin 2

This compound is a specific cathelicidin identified in the horse (Equus caballus). bicnirrh.res.innih.gov It is predicted to have antimicrobial activity and is classified within the cathelicidin family. bicnirrh.res.in Like other cathelicidins, it is believed to play a role in the horse's innate defense mechanisms against infection. bicnirrh.res.in

The biological significance of myeloid cathelicidins, in general, extends beyond direct killing of microbes. For instance, sheep myeloid antimicrobial peptide-29 (SMAP-29), an α-helical cathelicidin, has been shown to bind and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria. atsjournals.org This action can prevent the excessive inflammatory response that leads to septic shock. atsjournals.org Similarly, other myeloid cathelicidins have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The study of various cathelicidins, such as chicken cathelicidin-2 (CATH-2), reveals their ability to interact with bacterial membranes and modulate the host's immune response to bacterial components. uniprot.orgfrontiersin.org This dual function of direct antimicrobial action and immunomodulation is a hallmark of the cathelicidin family and underscores the biological importance of peptides like this compound.

Historical Context of Cathelicidin Research and this compound Discovery

The discovery of cathelicidins dates back to research on insect immunity in the 1980s, with the isolation of cecropin. nih.gov The first mammalian cathelicidins were identified in the late 1980s from bovine neutrophils. nih.gov A significant breakthrough came in the early 1990s when it was discovered that several structurally different bovine antimicrobial peptides were all synthesized as larger precursor proteins sharing a homologous proregion. frontiersin.org This conserved proregion showed similarity to a porcine protein called cathelin, leading to the name "cathelicidin" for this new protein family. nih.govfrontiersin.org

Cathelicidins were initially identified in myeloid cells, hence the alternative name "myeloid antimicrobial peptides" (MAP). nih.gov They are stored in the granules of neutrophils and released upon activation. core.ac.uknih.gov Subsequent research has found that their expression is not limited to myeloid cells but also occurs in various epithelial tissues. nih.gov

The identification of this compound is part of the broader effort to characterize the diverse array of cathelicidins across different animal species. bicnirrh.res.in The sequencing of cDNAs from various mammals, including the horse, has led to the deduction of novel cathelicidin precursors and their corresponding mature peptides. nih.gov This ongoing research continues to expand our understanding of the evolution and function of this critical family of host defense peptides.

Properties

bioactivity

Antimicrobial

sequence

KRRHWFPLSFQEFLEQLRRFRDQLPFP

Origin of Product

United States

Myeloid Cathelicidin 2 Biosynthesis and Cellular Dynamics

Gene Expression and Transcriptional Regulation of Myeloid Cathelicidin (B612621) 2

The synthesis of myeloid cathelicidin 2 is initiated by the transcription of its corresponding gene, a process orchestrated by a host of regulatory factors and signaling pathways. The cellular context and external stimuli profoundly influence the rate of gene expression, highlighting the dynamic nature of its regulation.

Regulatory Elements and Promoter Regions

The promoter region of the cathelicidin gene harbors a variety of regulatory elements that serve as docking sites for transcription factors, thereby controlling the initiation of transcription. In humans, the gene for the cathelicidin antimicrobial peptide (CAMP) contains a promoter with both positive and negative regulatory elements. nih.gov Studies have identified a negative regulatory element within the 53 base pairs immediately upstream of the translation start site (ATG). nih.gov Conversely, a positive regulatory element has been located within a 101-base pair region of the promoter that contains two GT-boxes. nih.gov

The promoter for the porcine cathelicidin, PR-39, is known to contain clusters of transcription regulatory elements, including those for NF-κB, NF-IL-6, and IL-6 response elements. nih.gov Similarly, the murine ortholog, CRAMP (cathelicidin-related antimicrobial peptide), possesses a promoter with binding domains for a range of transcription factors such as NF-κB, NF-IL-6, C/EBP, and GATA. nih.gov This multiplicity of regulatory sites underscores the complex control exerted over cathelicidin gene expression.

Regulatory ElementFunctionOrganismSource
Negative Regulatory Element (-53 bp upstream of ATG) Represses gene expressionHuman nih.gov
Positive Regulatory Element (with 2 GT-boxes) Enhances gene expressionHuman nih.gov
NF-κB Binding Sites Mediate inflammatory and stress responsesHuman, Porcine, Murine nih.govnih.gov
C/EBP Binding Sites Involved in myeloid differentiation and inflammatory responsesHuman, Murine nih.govnih.gov
Vitamin D Response Element (VDRE) Mediates Vitamin D-induced expressionPrimate nih.gov
NF-IL-6 Binding Sites Respond to Interleukin-6 signalingPorcine, Murine nih.gov

Influence of Vitamin D and its Receptor on Gene Expression

A key regulator of human cathelicidin (hCAP18) expression is the active form of vitamin D, 1,25-dihydroxyvitamin D3. This seco-steroid hormone dramatically upregulates CAMP mRNA expression in myeloid cells. ashpublications.org This induction is mediated by the direct binding of the vitamin D receptor (VDR) to a consensus vitamin D response element (VDRE) located in the promoter of the CAMP gene. nih.govashpublications.org This VDR/VDRE interaction is a conserved feature in primates. nih.gov

Interestingly, this mode of regulation appears to be primate-specific, as the VDRE is absent in the corresponding gene in mice, rats, and dogs. nih.gov Consequently, vitamin D3 does not induce the expression of the murine ortholog, CRAMP. nih.gov The expression of VDR in various tissues, including bladder epithelial cells, allows for localized induction of cathelicidin upon vitamin D signaling, thereby bolstering the antimicrobial defenses of these tissues. plos.org

Impact of Endoplasmic Reticulum Stress Pathways on Expression

Endoplasmic reticulum (ER) stress, a condition triggered by a variety of cellular insults including infection and UV irradiation, represents a potent, VDR-independent pathway for inducing cathelicidin expression. nih.govnih.gov In response to ER stress, a signaling cascade is initiated that leads to the increased production of both the human (CAMP/LL-37) and murine (CRAMP) cathelicidins. nih.gov This pathway is particularly active in epithelial cells. nih.gov

The mechanism involves the activation of the transcription factors NF-κB and CCAAT/enhancer-binding protein α (C/EBPα). nih.govnih.gov ER stress can paradoxically suppress the vitamin D-induced activation of the VDR; however, blocking the VDR does not affect the ER stress-mediated upregulation of CAMP. nih.gov This highlights a distinct and alternative route for enhancing cathelicidin production during cellular stress. Sub-lethal levels of ER stress lead to the production of sphingosine-1-phosphate (S1P), which in turn activates the NF-κB–C/EBPα pathway to stimulate CAMP synthesis. pnas.orgpnas.org

Role of Transcription Factors (e.g., NF-κB, C/EBPα) in Regulation

The transcription factors NF-κB and C/EBPα are central to the regulation of cathelicidin expression, particularly in response to inflammatory and stress signals. The activation of NF-κB is a critical step in the ER stress-induced upregulation of CAMP. nih.gov This is followed by the activation of C/EBPα, which is required for the subsequent increase in CAMP expression. nih.gov The promoter region of the human CAMP gene contains regulatory elements for C/EBP, but not directly for NF-κB. nih.gov The activation of C/EBPα in this context is facilitated by MAP kinase-mediated phosphorylation. nih.gov

In the murine CRAMP gene, the promoter region contains consensus binding sequences for both NF-κB and C/EBP. nih.gov This suggests a direct role for both transcription factors in the regulation of CRAMP expression in mice. The interplay between these transcription factors allows for a nuanced response to different stimuli, ensuring that cathelicidin is produced when and where it is needed.

Transcription FactorRole in Cathelicidin ExpressionActivating StimuliOrganismSource
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Key initiator of the ER stress response pathway leading to CAMP/CRAMP expression.ER Stress, Microbial products (e.g., LPS)Human, Murine nih.govnih.gov
C/EBPα (CCAAT/enhancer-binding protein α) Essential for the upregulation of CAMP/CRAMP expression downstream of NF-κB activation.ER Stress, NF-κB activationHuman, Murine nih.govnih.gov

Modulation by Cytokines, Growth Factors, and Microbial Stimuli

The expression of this compound is highly responsive to a variety of external cues, including cytokines, growth factors, and microbial products. These stimuli play a crucial role in rapidly increasing cathelicidin levels at sites of infection and inflammation.

Bacterial components, such as lipopolysaccharide (LPS) from Gram-negative bacteria, are potent inducers of cathelicidin expression. nih.govasm.org In porcine bone marrow cells, LPS has been shown to increase the mRNA expression of the cathelicidins PR-39 and protegrin. nih.govasm.org Similarly, infection with Salmonella enterica serovar Typhimurium also leads to increased cathelicidin gene expression. nih.gov

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), can also upregulate cathelicidin gene expression. nih.govasm.org This suggests that the inflammatory milieu created during an immune response contributes to the enhanced production of this antimicrobial peptide. In contrast, treatment of myeloid leukemia cell lines with various other growth factors or cytokines did not induce CAMP expression, highlighting the specificity of the response. ashpublications.org The human cathelicidin LL-37 can, in turn, modulate cellular responses to microbial compounds by affecting the expression of receptors like TREM-1. ubc.ca

Alternative Splicing and Transcriptional Variants

The complexity of cathelicidin biology is further enhanced by the process of alternative splicing, which can generate multiple mRNA transcripts from a single gene, leading to the production of different protein isoforms. Novel splice variants of the human cathelicidin hCAP18 have been identified in bone marrow. nih.gov These variants result in proteins with augmented cathelin domains, containing either 10 or 26 additional amino acids. nih.gov

Post-Translational Processing and Bioactivation of this compound

Cathelicidins, including by extension this compound, are synthesized as inactive precursors, or pro-peptides, that require several post-translational modification steps to become biologically active. This tightly regulated process ensures that the potent, and potentially cytotoxic, effects of the mature peptide are unleashed only at the appropriate time and location, such as in the presence of invading pathogens.

Proteolytic Cleavage Mechanisms of Precursor Peptides

The bioactivation of a cathelicidin is fundamentally dependent on proteolytic cleavage. The precursor protein consists of a highly conserved N-terminal "cathelin" domain and a highly variable C-terminal antimicrobial peptide domain. nih.gov The cathelin domain is thought to neutralize the antimicrobial activity of the C-terminal portion, rendering the pro-peptide inactive. ucsd.edu

Activation occurs when the precursor is cleaved, releasing the C-terminal mature peptide from the inhibitory cathelin prosequence. mdpi.comnih.gov This enzymatic processing is a critical step that transforms the inert pro-peptide stored within the cell into a functional antimicrobial and immunomodulatory molecule upon secretion. ucsd.edu

Role of Specific Proteinases in Maturation

The maturation of cathelicidins is mediated by serine proteases, which are often co-localized with the cathelicidin precursors within the granules of neutrophils. oup.comfrontiersin.org For many mammalian cathelicidins, neutrophil elastase is a key enzyme responsible for this cleavage. frontiersin.org In humans, proteinase 3 is also heavily involved in processing the human cathelicidin, hCAP-18, to its active form, LL-37. oup.comfrontiersin.org In skin, other proteases like kallikreins can also process the precursor protein. frontiersin.orgfrontiersin.org While the specific proteinases that activate this compound have not been explicitly identified, it is highly probable that they belong to this same family of granule-derived serine proteases.

Table 1: Key Proteases in Cathelicidin Maturation

Protease Family Specific Enzyme Examples Typical Location Target Cathelicidin Example
Serine Proteases Neutrophil Elastase, Proteinase 3 Neutrophil Granules hCAP-18 (Human)

Cellular Distribution and Subcellular Localization of this compound

The expression and storage of cathelicidins are hallmarks of the innate immune system, strategically positioning these peptides at barriers and within professional phagocytes.

Storage in Myeloid Cells (e.g., Neutrophil Granules, Macrophages)

As their name suggests, myeloid cathelicidins are predominantly produced by cells of the myeloid lineage. They are a signature component of neutrophils, where they are synthesized during the promyelocyte stage of development and stored as inactive precursors in the secondary (specific) granules. ucsd.eduoup.com This storage allows for the rapid release of large quantities of the peptide upon neutrophil activation. mdpi.com Macrophages are another key myeloid cell type that expresses and utilizes cathelicidins in response to pathogens. nih.govwikipedia.org The initial identification of cathelicidins in bone marrow myeloid cells underscores their central role in this lineage. nih.gov

Expression in Non-Myeloid Cell Types and Epithelial Tissues

Beyond myeloid cells, cathelicidin expression has been documented in a variety of non-myeloid cells, particularly epithelial cells that form the body's first line of defense. nih.govfrontiersin.org This includes keratinocytes in the skin and epithelial cells lining the gastrointestinal, respiratory, and genitourinary tracts. nih.govplos.org This widespread epithelial expression provides a pre-emptive chemical barrier against infection. While direct evidence for this compound in these specific non-myeloid tissues is not available, the general pattern of cathelicidin distribution suggests it may also be found at these sites.

Extracellular Release and Secretion Pathways

Myeloid cells release cathelicidins into the extracellular environment or into phagosomes upon encountering microbial stimuli. oup.com The primary mechanism for release from neutrophils is degranulation, a process where the contents of the secondary granules fuse with the plasma membrane, expelling the cathelicidin precursor. mdpi.comoup.com This precursor is then cleaved into its active form by extracellular proteases. frontiersin.org Another release mechanism is through the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA and proteins, including cathelicidins, that trap and kill pathogens. oup.com Secretion from epithelial cells is also a key pathway, delivering the antimicrobial peptide to mucosal surfaces. frontiersin.org

Molecular and Cellular Mechanisms of Myeloid Cathelicidin 2 Action

Antimicrobial Action Mechanisms of Myeloid Cathelicidin (B612621) 2

The antimicrobial prowess of myeloid cathelicidin 2 and its homologs stems from a combination of direct attacks on microbial structures and interference with essential cellular processes. These peptides are characterized by their cationic and amphipathic nature, allowing them to selectively target and disrupt the negatively charged membranes of microbes. mdpi.combiorxiv.org

Membrane Disruption Models (e.g., Barrel-Stave, Carpet Model)

The primary mechanism by which this compound and other cathelicidins exert their antimicrobial effects is through the disruption of microbial cell membranes. nih.govwikipedia.org Several models have been proposed to explain this process, with the "barrel-stave" and "carpet" models being the most recognized. frontiersin.orgtermedia.pl

In the barrel-stave model , the peptides insert themselves perpendicularly into the bacterial membrane, much like the staves of a barrel. frontiersin.orgnih.gov The hydrophobic regions of the peptides interact with the lipid core of the membrane, while the hydrophilic regions face inward, creating a pore or channel. termedia.plnih.gov This disrupts the membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death. frontiersin.org

The carpet model proposes a different mechanism where the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. frontiersin.orgencyclopedia.pub This high concentration of peptides on the membrane surface creates tension and disrupts the lipid bilayer, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. frontiersin.orgmdpi.com Porcine myeloid antimicrobial peptides (PMAPs), which share a similar carpet-like antibacterial mechanism, bind to the negatively charged bacterial surface and disrupt the membrane. frontiersin.org

Another related mechanism is the toroidal pore model , where the peptides, in cooperation with lipids, induce the membrane to curve inward, forming a pore lined by both peptides and the polar head groups of the lipids. encyclopedia.pubmdpi.com

The specific model of action can depend on factors such as the peptide's concentration and the composition of the target membrane. frontiersin.org

Inhibition of Intracellular Microbial Processes (e.g., DNA/RNA Synthesis)

Beyond direct membrane disruption, some cathelicidins can translocate across the microbial membrane to interfere with vital intracellular processes. mdpi.commdpi.com This can include the inhibition of DNA and RNA synthesis, enzymatic activity, and protein synthesis. mdpi.commdpi.com For instance, the bovine cathelicidin indolicidin (B8082527) has been shown to affect bacterial DNA and RNA. nih.gov While the primary action of many cathelicidins is membrane lysis, this secondary intracellular targeting provides an additional layer to their antimicrobial efficacy. mdpi.com

Activity Against Specific Microbial Classes (Bacteria, Fungi, Viruses, Protozoa)

This compound and its homologs exhibit a broad spectrum of activity against a diverse range of pathogens. mdpi.comnih.gov

Bacteria: These peptides are effective against both Gram-positive and Gram-negative bacteria. nih.govoup.com Their cationic nature allows them to preferentially bind to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.govmdpi.com Studies have shown the efficacy of the human homolog LL-37 against a variety of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govoup.com The mouse ortholog, CRAMP, has demonstrated activity against the enteric pathogen Citrobacter rodentium. nih.gov

Fungi: Cathelicidins, including the human LL-37, have been shown to be effective against fungi like Candida albicans. nih.govfrontiersin.org The mechanism of action is thought to be similar to that against bacteria, involving membrane disruption. termedia.pl

Viruses: The antiviral activity of cathelicidins has been documented against several enveloped viruses, including influenza virus, respiratory syncytial virus, and herpes simplex virus. oup.comfrontiersin.org The primary mechanism is believed to be the disruption of the viral envelope. mdpi.comfrontiersin.org They can also interfere with viral replication. mdpi.com

Protozoa: Some cathelicidins have demonstrated activity against protozoan parasites. For example, indolicidin can induce cell death in Leishmania donovani, and LL-37 has shown toxicity against Trypanosoma cruzi. nih.govresearchgate.net

Anti-Biofilm Formation and Eradication Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics and host immune responses. This compound and its counterparts have shown significant activity against biofilms. wikipedia.orgfrontiersin.org

These peptides can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. nih.gov Furthermore, they can disrupt the integrity of established biofilms, leading to their eradication. wikipedia.orgnih.gov The human cathelicidin LL-37, for example, has been shown to be effective against S. aureus biofilms. researchgate.netnih.gov The bovine cathelicidin BMAP-27 also demonstrates potent inhibition of P. aeruginosa biofilm formation. nih.gov The anti-biofilm activity may not always correlate directly with the peptide's bactericidal potency, suggesting multiple mechanisms are at play. nih.gov

Effects on Persister Cells

Persister cells are a subpopulation of dormant, antibiotic-tolerant bacterial cells that can contribute to chronic and recurrent infections. Some novel cathelicidins have demonstrated the ability to kill these persister cells, highlighting their potential to combat persistent infections. researchgate.net

Mechanisms of Endotoxin (B1171834) Neutralization (e.g., LPS Binding)

Endotoxins, such as lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria, are potent triggers of the inflammatory response and can lead to sepsis. mdpi.comatsjournals.org this compound and other cathelicidins can bind directly to LPS, neutralizing its toxic effects. researchgate.netinvivogen.com

This binding is primarily an electrostatic interaction between the cationic peptide and the negatively charged LPS molecule. invivogen.comfrontiersin.org By sequestering LPS, cathelicidins prevent it from activating Toll-like receptor 4 (TLR4) on immune cells, thereby dampening the inflammatory cascade. mdpi.cominvivogen.com This endotoxin-neutralizing capacity is a critical aspect of their immunomodulatory function and contributes to their therapeutic potential in conditions like septic shock. atsjournals.org Several cathelicidins, including human LL-37, bovine BMAP-28, and chicken CATH-2, have demonstrated this LPS-binding and neutralizing activity. mdpi.com

Data Tables

Table 1: Antimicrobial Spectrum of this compound Homologs

Pathogen ClassExamples of Susceptible OrganismsReference
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosa, Citrobacter rodentium nih.govnih.govoup.com
Gram-positive BacteriaStaphylococcus aureus nih.govoup.com
FungiCandida albicans nih.govfrontiersin.org
VirusesInfluenza virus, Respiratory Syncytial Virus, Herpes Simplex Virus oup.comfrontiersin.org
ProtozoaLeishmania donovani, Trypanosoma cruzi nih.govresearchgate.net

Immunomodulatory Mechanisms of this compound Action

This compound, a member of the cathelicidin family of host defense peptides, demonstrates significant immunomodulatory capabilities beyond its direct antimicrobial functions. These peptides are crucial effector molecules of the innate immune system, and their actions can profoundly influence the nature and intensity of an inflammatory response. mdpi.comresearchgate.net The immunomodulatory effects of this compound are multifaceted, involving the intricate regulation of signaling pathways and the production of various immune mediators. nih.govnih.gov This peptide can both amplify and suppress inflammatory processes, highlighting a context-dependent role in maintaining immune homeostasis. nih.govmdpi.com

Modulation of Cytokine and Chemokine Production

A primary mechanism through which this compound exerts its immunomodulatory effects is by altering the production of cytokines and chemokines, which are essential signaling molecules that orchestrate immune cell activity. nih.gov

The influence of this compound on pro-inflammatory mediators is complex and appears to be dependent on the specific cellular context and the nature of the inflammatory stimulus. Research indicates that chicken cathelicidin-2 (CATH-2), a form of this compound, can induce the release of Interleukin-1β (IL-1β) from murine macrophages and increase the expression of Interleukin-6 (IL-6) in RAW264.7 macrophage-like cells. mdpi.com In a primary co-culture of chicken liver cells, CATH-2 was shown to increase the concentrations of the pro-inflammatory chemokine CXCLi2 (the avian equivalent of IL-8) and Interferon-gamma (IFN-γ). nih.gov

Conversely, CATH-2 also exhibits potent anti-inflammatory properties. In studies involving murine peritoneal macrophages infected with avian pathogenic E. coli, pre-treatment with CATH-2 significantly decreased the production of IL-1β and IL-6. researchgate.net Similarly, when tested on human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), CATH-2 inhibited the production of Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8. nih.gov In chicken ileal explants challenged with lipoteichoic acid (LTA), CATH-2 mitigated the increase in IL-6 levels and the IFN-γ/IL-10 ratio. nih.gov This dual functionality suggests that this compound can fine-tune the inflammatory response, preventing excessive inflammation that could lead to tissue damage. researchgate.netfrontiersin.org

Table 1: Regulatory Effects of this compound (CATH-2) on Pro-inflammatory Mediators

Mediator Cell/Model System Observed Effect Source(s)
IL-1β Murine Macrophages Increased release mdpi.com
Murine Peritoneal Macrophages (APEC infection) Decreased production researchgate.net
IL-6 RAW264.7 Cells Increased expression mdpi.com
Human PBMCs (LPS-stimulated) Inhibited production nih.gov
Chicken Ileal Explants (LTA-stimulated) Alleviated elevation nih.gov
CXCLi2 (IL-8) Chicken Hepatic Co-culture Increased concentration nih.gov
Human PBMCs (LPS-stimulated) Inhibited production nih.gov
IFN-γ Chicken Hepatic Co-culture Increased concentration nih.gov
Chicken Hepatic Co-culture (LTA-stimulated) Alleviated elevation nih.gov

| TNF-α | Human PBMCs (LPS-stimulated) | Inhibited production | nih.gov |

In addition to suppressing pro-inflammatory cytokines, this compound actively promotes an anti-inflammatory environment through the induction of Interleukin-10 (IL-10). IL-10 is a key regulatory cytokine that inhibits the expression of pro-inflammatory genes, thereby controlling the inflammatory cascade. nih.gov Studies have shown that chicken cathelicidin-2 (chCATH-2) upregulates IL-10 production in chicken PBMCs. mdpi.com This effect was also observed in a primary chicken hepatic cell co-culture model, where higher concentrations of CATH-2 led to a significant increase in IL-10 levels. nih.gov Furthermore, in an LTA-challenged ileal explant model, CATH-2 not only increased the concentration of IL-10 but also reversed the LTA-induced decrease of this anti-inflammatory cytokine. nih.gov

Table 2: Induction of Anti-inflammatory Mediator IL-10 by this compound (CATH-2)

Mediator Cell/Model System Observed Effect Source(s)
IL-10 Chicken PBMCs Upregulated production mdpi.com
Chicken Hepatic Co-culture Increased concentration nih.gov

Leukocyte Chemotaxis and Immune Cell Recruitment

A critical function of the innate immune response is the rapid recruitment of leukocytes to sites of infection or injury. nih.gov this compound plays a significant role in this process through both direct and indirect mechanisms of chemoattraction. mdpi.com

Cathelicidins as a family are recognized for their ability to act as direct chemoattractants for a variety of immune cells, including neutrophils, monocytes, and T-cells. nih.gov This function is often mediated through interactions with specific cell surface receptors, such as formyl peptide receptors (FPRs). researchgate.netmdpi.com Chicken cathelicidin-2 is known to mediate its effects through such receptors, indicating its role as a direct chemoattractant, drawing immune cells toward an inflammatory focus. mdpi.com This direct recruitment helps to rapidly populate the affected tissue with the necessary cells to combat pathogens and initiate a broader immune response.

Beyond its direct chemoattractant capabilities, this compound indirectly orchestrates immune cell recruitment by stimulating various host cells to produce and release a spectrum of chemokines. mdpi.comresearchgate.net Research has demonstrated that chicken cathelicidin-2 (chCATH-2) induces the upregulation of several key chemokines. mdpi.com These include:

CCL2 (MCP-1): This chemokine is crucial for attracting monocytes, T-cells, and dendritic cells to the site of inflammation. mdpi.com

CCL5 (RANTES): Responsible for stimulating the chemotaxis of eosinophils, basophils, and T-cells. mdpi.com

CCL7 (MCP-3): Also involved in the recruitment of monocytic cells. mdpi.com

CXCLi2 (IL-8 homolog): A potent chemoattractant for neutrophils, whose concentration was found to be elevated by CATH-2 in both hepatic cell and ileal explant models. nih.govnih.gov

By inducing a localized surge in these chemokines, this compound amplifies the chemotactic signal, leading to a more robust and sustained influx of immune cells to effectively manage infection and injury. mdpi.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
This compound CATH-2, chCATH-2
Tumor Necrosis Factor-alpha TNF-α
Interleukin-1β IL-1β
Interleukin-6 IL-6
Interleukin-8 IL-8, CXCLi2
Interferon-gamma IFN-γ
Interleukin-10 IL-10
Interleukin-2 IL-2
Chemokine (C-C motif) ligand 2 CCL2, MCP-1
Chemokine (C-C motif) ligand 5 CCL5, RANTES
Chemokine (C-C motif) ligand 7 CCL7, MCP-3
Lipopolysaccharide LPS
Receptor-Mediated Chemotaxis (e.g., FPR, CCR6, CCR2)

This compound, known as LL-37 in humans and CRAMP in mice, plays a significant role in guiding the movement of various immune cells to sites of inflammation and infection through a process called chemotaxis. This is achieved by interacting with specific cell surface receptors.

One of the primary receptors for LL-37/CRAMP is the Formyl Peptide Receptor 2 (FPR2) , also known as Formyl Peptide Receptor-Like 1 (FPRL1). rupress.orgnih.govphoenixbiotech.net This G protein-coupled receptor is expressed on the surface of several immune cells, including neutrophils, monocytes, macrophages, and T cells. rupress.orgnih.gov The binding of LL-37 to FPR2 triggers a signaling cascade within the cell, leading to directed cell migration. rupress.orgnih.gov Studies have shown that both LL-37 and its murine ortholog, CRAMP, can induce chemotaxis in human monocytes, neutrophils, and T cells through their interaction with FPR2/FPRL1. rupress.orgphoenixbiotech.net This interaction is confirmed by experiments showing that LL-37 can induce calcium mobilization in cells specifically engineered to express FPRL1. rupress.orgphoenixbiotech.net Furthermore, the chemotactic activity of CRAMP in mouse models of inflammation is dependent on Fpr2. nih.gov

In addition to FPR2, there is evidence suggesting the involvement of other chemokine receptors. For instance, human β-defensins, another class of antimicrobial peptides, can induce the migration of certain T cells and immature dendritic cells by interacting with Chemokine Receptor 6 (CCR6) . rupress.org While the direct interaction of this compound with CCR6 is less established, the broader context of antimicrobial peptides acting as chemoattractants via chemokine receptors is recognized. researchgate.net

Similarly, Chemokine Receptor 2 (CCR2) has been implicated in the chemotactic response to cathelicidins. researchgate.net For example, human β-defensins 2 and 3 can attract monocytes through CCR2. researchgate.net In the context of allergic airway inflammation in mice, a sequential chemoattractant signal relay involving both CCR2 and Fpr2 is crucial for the trafficking of monocyte-derived dendritic cells. nih.gov CCL2, a ligand for CCR2, and CRAMP, a ligand for Fpr2, are both present in the inflamed lung and work in concert to guide these immune cells to the site of inflammation. nih.gov LL-37 has also been shown to increase the expression of CCR2 in alveolar macrophages. researchgate.net

There is also evidence suggesting that LL-37 may act as a functional ligand for CXCR2 on human neutrophils, inducing calcium mobilization and cell migration. nih.gov This is supported by the observation that LL-37 can compete with CXCL8, a known CXCR2 ligand, for binding to neutrophils. oup.com

ReceptorLigand (Cathelicidin)Cell TypesKey Findings
FPR2/FPRL1LL-37/CRAMPNeutrophils, Monocytes, Macrophages, T cellsPrimary receptor for cathelicidin-mediated chemotaxis, inducing calcium mobilization and directed cell migration. rupress.orgnih.govphoenixbiotech.net
CCR6(hBDs)Immature Dendritic Cells, T cellsMediates chemotaxis in response to other antimicrobial peptides like human β-defensins. rupress.org
CCR2LL-37, (hBDs)Monocytes, Alveolar Macrophages, Dendritic CellsInvolved in sequential chemoattraction and its expression can be upregulated by LL-37. nih.govresearchgate.net
CXCR2LL-37Neutrophils, MonocytesLL-37 acts as a functional ligand, inducing calcium flux and migration. nih.govoup.com

Toll-like Receptor Signaling Interactions

This compound demonstrates a complex and often context-dependent interaction with Toll-like receptors (TLRs), a critical family of pattern recognition receptors in the innate immune system. These interactions can either suppress or enhance inflammatory responses.

Inhibition of LPS-Induced TLR4 Activation

One of the most well-documented functions of this compound is its ability to inhibit the inflammatory cascade triggered by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. LPS is a potent activator of Toll-like Receptor 4 (TLR4) . nih.govfrontiersin.orgnih.gov

LL-37 and its murine counterpart, CRAMP, can directly bind to LPS. nih.govfrontiersin.orgpnas.org This binding is facilitated by the cationic nature of the peptide and the anionic nature of LPS. invivogen.com By sequestering LPS, the cathelicidin prevents it from interacting with the TLR4 receptor complex, which includes MD-2 and CD14. frontiersin.orgmdpi.com This neutralization of LPS leads to a significant reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by macrophages and dendritic cells. nih.govnih.gov

The inhibitory effect of CRAMP on LPS-induced TLR4 signaling in murine macrophages has been shown to involve the blunting of p38 and ERK mitogen-activated protein kinase (MAPK) activation. nih.gov Furthermore, CRAMP can inhibit the synthesis of MyD88, an essential adaptor protein in the TLR4 signaling pathway, and disrupt the association between MyD88 and IRAK-4. nih.govfrontiersin.org

However, the timing of exposure to cathelicidin and LPS can influence the outcome. While simultaneous exposure generally leads to an anti-inflammatory effect, priming macrophages with LPS before exposing them to LL-37 can result in an enhanced release of TNF-α. nih.gov In some contexts, particularly in colonic epithelial cells, a complex of LL-37 and LPS can be internalized and activate intracellular TLR4, leading to the production of the chemokine CXCL8. tandfonline.com

Modulation of LTA-Induced TLR1/2/6 Activation

This compound also modulates the signaling of TLRs that recognize components of Gram-positive bacteria, such as lipoteichoic acid (LTA), which is recognized by a heterodimer of TLR2 and TLR1 or TLR6 . invivogen.comresearchgate.net

Similar to its interaction with LPS, LL-37 can bind directly to LTA, although with a lower affinity. frontiersin.org This interaction can inhibit TLR2 activation and subsequent inflammatory responses in some cell types. nih.govfrontiersin.org For example, LL-37 has been shown to reduce cytokine release from human blood leukocytes in response to LTA. nih.gov The murine cathelicidin CRAMP also inhibits p38 and ERK phosphorylation in murine macrophages stimulated with LTA. nih.gov

However, the modulatory effects of cathelicidins on TLR2 signaling can be cell-type specific and depend on the specific TLR2 ligand. For instance, in human primary bronchial cells, LL-37 enhanced the production of IL-8 and IL-6 in response to the synthetic TLR1/2 ligand Pam3CSK4, but had no effect on LTA-induced activation of keratinocytes. frontiersin.org Furthermore, the ability of citrullinated LL-37, a modified form of the peptide, to suppress macrophage responses to LTA is significantly reduced. aai.org

In some scenarios, TLR2 activation can lead to the upregulation of cathelicidin expression, creating a feedback loop. For example, in a model of S. aureus endophthalmitis, TLR2-dependent upregulation of CRAMP was critical for bacterial defense. arvojournals.org

Effects on Intracellular TLR Activation

The influence of this compound extends to intracellular TLRs, which are typically involved in the recognition of microbial nucleic acids. These interactions are complex and can lead to either enhanced or suppressed immune responses.

LL-37 has a high affinity for nucleic acids and can form complexes with them. frontiersin.org This interaction can protect the nucleic acids from degradation and facilitate their delivery to endosomal compartments where intracellular TLRs reside. invivogen.com

TLR3: LL-37 can enhance the signaling of TLR3 , which recognizes double-stranded RNA (dsRNA), such as poly(I:C). oup.cominvivogen.comnih.gov The LL-37-dsRNA complex can be trafficked to endosomes, leading to increased TLR3 activation and the production of cytokines like IL-6. nih.govnih.gov However, the mouse ortholog, CRAMP, does not enhance TLR3 signaling and may even inhibit it. oup.comnih.gov

TLR7 and TLR8: LL-37 can complex with single-stranded RNA (ssRNA) and enhance signaling through TLR7 and TLR8 . invivogen.comnih.gov In psoriatic skin, LL-37 complexed with RNA from neutrophil extracellular traps (NETs) can promote the release of cytokines through TLR8. oup.com

TLR9: LL-37 can bind to self-DNA and transport it into plasmacytoid dendritic cells, leading to the activation of TLR9 and the production of type I interferons. mdpi.com This mechanism is implicated in the pathogenesis of autoimmune diseases like psoriasis. mdpi.com In keratinocytes, LL-37 can also induce the expression of TLR9. frontiersin.org Conversely, in colonic epithelial cells, LL-37 has been shown to reduce the secretion of CXCL8 in response to a TLR9 agonist. tandfonline.com

These differential effects highlight the multifaceted role of this compound in modulating innate immune responses to a wide range of microbial and host-derived molecules.

Phagocytosis and Antigen Presentation Modulation

Enhancement of Pathogen Uptake by Phagocytes

This compound has been shown to significantly enhance the uptake of pathogens by phagocytic cells, a crucial process for clearing infections. nih.gov This enhancement can occur through several mechanisms.

LL-37 can act as an opsonin, directly coating the surface of bacteria. dovepress.com This coating facilitates the recognition and engulfment of the bacteria by phagocytes like macrophages and neutrophils. dovepress.com For instance, LL-37 can bind to bacteria and simultaneously interact with the Mac-1 receptor (also known as CD11b/CD18) on monocytes and macrophages, thereby bridging the pathogen and the phagocyte. mdpi.com

Studies have demonstrated that LL-37 increases the phagocytosis of both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria by human macrophages in a dose- and time-dependent manner. nih.govoup.com This includes the enhanced uptake of both non-opsonized and IgG-opsonized bacteria. nih.govoup.com Similarly, LL-37 significantly increases the uptake of S. aureus by neutrophils. nih.gov

Furthermore, LL-37 and its murine counterpart CRAMP can indirectly boost phagocytosis by upregulating the expression of phagocytic receptors on macrophages. mdpi.com This includes increasing the expression of Fcγ receptors (CD32 and CD64), which recognize IgG-opsonized particles, as well as TLR4 and its co-receptor CD14. mdpi.com The enhanced phagocytosis induced by LL-37 is mediated, at least in part, through the FPR2/ALX receptor and is also coupled to TLR4 signaling. nih.gov Macrophages from mice lacking CRAMP exhibit diminished bacterial phagocytosis, underscoring the importance of this peptide in this process. nih.gov

CathelicidinPhagocytic CellPathogenKey Findings on Phagocytosis Enhancement
LL-37Human MacrophagesE. coli, S. aureusEnhances phagocytosis of IgG-opsonized and non-opsonized bacteria. nih.govoup.com Upregulates Fcγ receptors, TLR4, and CD14. mdpi.comnih.gov
LL-37Human NeutrophilsS. aureusSignificantly increases bacterial uptake in a dose-dependent manner. nih.gov
LL-37Murine MacrophagesE. coli, S. aureusIncreases phagocytosis of bacteria by adherent macrophages. dovepress.com
CRAMPMurine MacrophagesBacteriaCRAMP-deficient macrophages show reduced phagocytosis. nih.gov Indirectly enhances phagocytosis via FPRL1 activation. mdpi.com
Upregulation of Antigen Presentation Markers (e.g., MHC-II, MRC1)

This compound plays a significant role in bridging the innate and adaptive immune responses by enhancing the antigen presentation capabilities of professional antigen-presenting cells (APCs) like monocytes and macrophages. This is achieved through the upregulation of key surface markers required for T-cell activation.

Detailed research findings indicate that chicken cathelicidin-2 (CATH-2) and its synthetically stabilized all-D-amino acid enantiomer, D-CATH-2, directly stimulate the expression of Major Histocompatibility Complex class II (MHC-II) and Mannose Receptor C-type 1 (MRC1) on avian immune cells. researchgate.net In studies using primary chicken monocytes, both CATH-2 and D-CATH-2 were shown to increase the surface expression of MHC-II and MRC1. researchgate.net Notably, this effect was not observed with the human cathelicidin LL-37, suggesting a degree of specificity in the immunomodulatory action of different cathelicidins. researchgate.net

The upregulation of MHC-II is a critical step in adaptive immunity, as it is the molecule responsible for presenting processed foreign antigens to CD4+ helper T cells. allergolyon.fr By increasing MHC-II expression, this compound effectively enhances the capacity of APCs to initiate a robust, antigen-specific T-cell response. researchgate.net

Simultaneously, the increased expression of MRC1 (also known as CD206), a C-type lectin receptor involved in the recognition and phagocytosis of pathogens, further contributes to this process. nih.govnih.gov Enhanced MRC1 expression can lead to more efficient internalization of pathogens for subsequent processing and presentation via the MHC-II pathway. researchgate.net The effect of D-CATH-2 was also confirmed in a chicken macrophage cell line (HD11), where it similarly increased both MRC1 and MHC-II levels, reinforcing the peptide's role in augmenting the machinery for antigen presentation. researchgate.net

Table 1: Effect of Different Cathelicidins on Antigen Presentation Markers in Chicken Immune Cells Data derived from studies on primary chicken monocytes and HD11 macrophage cell line.

Peptide Cell Type Marker Upregulation Finding Reference
CATH-2 Primary Monocytes MHC-II, MRC1 Significant Increase researchgate.net
D-CATH-2 Primary Monocytes MHC-II, MRC1 Significant Increase researchgate.net
D-CATH-2 HD11 Macrophages MHC-II, MRC1 Significant Increase researchgate.net
LL-37 Primary Monocytes MHC-II, MRC1 No Significant Effect researchgate.net

Immune Cell Differentiation and Polarization Effects (e.g., Macrophages, Th17 Cells)

Myeloid cathelicidins exert profound influence over the differentiation and polarization of key immune cell populations, thereby shaping the nature and direction of the immune response. This is particularly evident in their effects on macrophages and T helper 17 (Th17) cells.

Macrophage Polarization: Cathelicidins can drive macrophage polarization towards either a pro-inflammatory (M1) or an anti-inflammatory/pro-tumoral (M2) phenotype, depending on the specific cathelicidin and the microenvironmental context. For instance, the murine cathelicidin CRAMP, an orthologue of human LL-37, has been shown to facilitate the differentiation of immature myeloid progenitors into protumorigenic M2-like macrophages in a tumor microenvironment. nih.gov These M2 macrophages are characterized by high expression of the mannose receptor (CD206) and contribute to tumor progression. nih.gov In contrast, other studies have demonstrated that human LL-37 can promote the differentiation of monocytes into pro-inflammatory M1 macrophages, which are crucial for host defense against pathogens. mdpi.comtermedia.pl LL-37 can even cause fully differentiated M2 macrophages to increase the production of M1-associated cytokines like IL-12, while reducing M2-associated cytokines like IL-10. mdpi.comtermedia.pl

Th17 Cell Differentiation: Cathelicidins are powerful potentiators of Th17 cell differentiation, a subset of CD4+ T cells critical for mucosal immunity but also implicated in autoimmune diseases. nih.govresearchgate.net The mechanism involves the enhancement of signaling pathways essential for Th17 commitment. Cathelicidin augments the expression of the aryl hydrocarbon receptor (AHR) and the master Th17 transcription factor, RORγt, in a TGF-β1-dependent manner. researchgate.net It enhances the phosphorylation of key signaling molecules SMAD2/3 and STAT3 while suppressing factors that drive Th1 differentiation, such as IL-2 and T-bet. researchgate.net This molecular switch effectively directs naive T cells away from a Th1 fate and towards a Th17 phenotype. researchgate.net

Furthermore, cathelicidin specifically increases the production of the pro-inflammatory cytokines IL-17A and IL-17F from differentiating Th17 cells. biorxiv.org It also plays a role in the plasticity of Th17 cells, promoting their conversion into IFN-γ-producing exTh17 cells when stimulated with IL-12, a process implicated in the pathogenesis of experimental autoimmune encephalomyelitis. nih.gov

Table 2: Mechanisms of Cathelicidin-Mediated Th17 Differentiation

Molecular Target/Pathway Effect of Cathelicidin Outcome Reference
Transcription Factors Upregulates AHR and RORγt Promotes Th17 lineage commitment researchgate.net
Signaling Molecules Enhances SMAD2/3 and STAT3 phosphorylation Potentiates TGF-β1 signaling for Th17 differentiation researchgate.net
Cytokine Production Increases IL-17A and IL-17F Enhances effector function of Th17 cells biorxiv.org
Lineage Commitment Suppresses IL-2 and T-bet Inhibits Th1 differentiation, favoring Th17 researchgate.net
Cell Plasticity Promotes conversion to IFN-γ producing cells (with IL-12) Drives development of pathogenic exTh17 cells nih.gov

Regulation of Inflammasome Activation Pathways (e.g., AIM2)

Inflammasomes are intracellular multi-protein complexes that are critical for processing and activating the pro-inflammatory cytokines IL-1β and IL-18. The Absent in Melanoma 2 (AIM2) inflammasome is specifically activated by cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from pathogens or damaged host cells. rupress.orgresearchgate.net

Myeloid cathelicidins have been identified as key regulators of this pathway, exhibiting a potent anti-inflammatory function by inhibiting AIM2 inflammasome activation. researchgate.netsemanticscholar.org In inflammatory conditions such as psoriasis, cytosolic DNA can accumulate in keratinocytes, leading to AIM2 activation and IL-1β release. researchgate.net The human cathelicidin LL-37 can directly interact with this cytosolic DNA. semanticscholar.orgfrontiersin.org By binding to the DNA, LL-37 effectively neutralizes its pro-inflammatory activity, preventing it from being sensed by AIM2. researchgate.netsemanticscholar.org This complex of cathelicidin and DNA is unable to trigger the assembly of the AIM2 inflammasome, which consists of AIM2, the adaptor protein ASC, and pro-caspase-1. rupress.org Consequently, the subsequent cleavage of pro-caspase-1 and maturation of IL-1β are blocked. researchgate.netsemanticscholar.org

This inhibitory mechanism highlights a crucial, context-dependent anti-inflammatory role for cathelicidin. While it can promote other inflammatory responses, its ability to sequester self-DNA and prevent AIM2 activation provides a negative feedback loop that can protect against excessive inflammation and tissue damage driven by cytosolic DNA sensing. semanticscholar.orgmdpi.com

Modulation of Oxidative Stress and Reactive Oxygen Species Production

Myeloid cathelicidins have a complex and often dual role in modulating cellular redox balance, capable of both inducing and protecting against oxidative stress.

On one hand, cathelicidins such as human LL-37 and its murine orthologue CRAMP can stimulate the production of reactive oxygen species (ROS) in myeloid cells, particularly neutrophils. nih.govoup.com This process is a key component of the oxidative burst used by phagocytes to kill invading pathogens. The stimulation of ROS by LL-37 is dose- and time-dependent and appears to be mediated through the activation of the NADPH oxidase enzyme complex. nih.govtermedia.ploup.com This pro-oxidant activity is a vital part of the direct host defense function of neutrophils. oup.com

Conversely, research on other cathelicidins reveals a protective, anti-oxidative role. Studies involving chicken cathelicidin-2 showed that while it could increase the production of hydrogen peroxide (H₂O₂), this did not translate into increased lipid peroxidation, a key indicator of oxidative cell damage. nih.gov Moreover, at higher concentrations, cathelicidin-2 actually decreased markers of lipid peroxidation, suggesting a protective effect on the integrity of cell membranes against oxidative damage. nih.gov This indicates that some cathelicidins may help control the potentially harmful consequences of the inflammatory response. This protective capacity is also supported by findings that cathelicidins can promote the survival of pancreatic β-cells under conditions of oxidative stress. mdpi.com

This dual functionality underscores the peptide's role as a fine-tuner of the immune response, capable of enhancing ROS for microbial killing while simultaneously offering protection to host cells from excessive oxidative damage. nih.govnih.gov

Myeloid Cathelicidin 2 in Host Defense and Pathophysiological Models

Contribution to Broad-Spectrum Innate Immune Responses

LL-37 is a crucial component of the innate immune system, providing a first line of defense against a wide array of pathogens. researchgate.netpeptidesciences.com Its broad-spectrum antimicrobial activity is attributed to its cationic and amphipathic nature, which allows it to interact with and disrupt the negatively charged membranes of microbes. youtube.com This peptide is expressed by various immune cells, including neutrophils, monocytes, and macrophages, as well as epithelial cells. nih.govnih.gov

The mechanism of action of LL-37 involves the permeabilization of microbial membranes, leading to the leakage of intracellular contents and cell death. youtube.com Beyond its direct antimicrobial effects, LL-37 plays a significant role in modulating the host's immune response. It can act as a chemoattractant for immune cells, such as neutrophils, monocytes, and T cells, recruiting them to sites of infection or injury. researchgate.netnih.gov Furthermore, LL-37 can influence the production of cytokines and chemokines, thereby shaping the inflammatory response to pathogens. nih.govnih.gov

Roles in Experimental Infection Models (In Vitro and In Vivo)

Bacterial Infection Models (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, E. coli)

Pseudomonas aeruginosa : In vitro studies have demonstrated that LL-37 exhibits potent activity against P. aeruginosa, a common opportunistic pathogen. nih.gov It has been shown to inhibit the growth of this bacterium and disrupt its biofilms. asm.orgnih.gov In a rabbit model of sinusitis, a derivative of LL-37 was effective in eradicating P. aeruginosa biofilms. researchgate.net

Staphylococcus aureus : LL-37 is also effective against S. aureus, including methicillin-resistant strains (MRSA). asm.orgnih.gov In vitro experiments have shown that LL-37 can kill S. aureus at nanomolar concentrations and is more effective than some conventional antibiotics. asm.org In a mouse model of MRSA-infected wounds, treatment with LL-37 promoted wound healing and reduced the bacterial load. nih.gov Furthermore, LL-37 and its derivatives have been shown to be effective against S. aureus biofilms on surfaces like titanium plates. asm.orgnih.gov

Escherichia coli : The bactericidal activity of LL-37 against E. coli has been observed in various in vitro studies. pnas.orgbiorxiv.org Real-time imaging has revealed that LL-37 binds to and disrupts the outer membrane of E. coli cells. pnas.org Studies have also indicated that LL-37 is effective against non-growing E. coli cells, which are often tolerant to conventional antibiotics. biorxiv.orgasm.org

Bacterial SpeciesModel SystemKey FindingsReferences
Pseudomonas aeruginosaIn VitroInhibits growth and disrupts biofilms. nih.govasm.orgnih.gov
Pseudomonas aeruginosaRabbit Sinusitis ModelEradicates biofilms. researchgate.net
Staphylococcus aureus (including MRSA)In VitroBactericidal at nanomolar concentrations; disrupts biofilms. asm.orgnih.gov
Staphylococcus aureus (MRSA)Mouse Wound ModelPromotes wound healing and reduces bacterial load. nih.gov
Escherichia coliIn VitroDisrupts outer membrane; effective against non-growing cells. pnas.orgbiorxiv.orgasm.org

Viral Infection Models

LL-37 has demonstrated antiviral activity against a range of viruses. nih.gov In vitro studies have shown its efficacy against respiratory syncytial virus (RSV), influenza A virus, and human immunodeficiency virus (HIV). peptidesciences.complos.orgnih.gov The antiviral mechanism of LL-37 can involve direct interaction with and disruption of the viral envelope, as well as interference with viral binding to host cells. nih.govplos.org For instance, LL-37 has been shown to inhibit dengue virus infection by binding to the viral E protein. mdpi.com In a mouse model of influenza A infection, administration of LL-37 improved outcomes by reducing viral replication. nih.gov It has also been shown to have activity against SARS-CoV-2 by blocking the receptor-binding domain and cloaking the ACE-2 receptor. frontiersin.org

Fungal Infection Models

The antifungal properties of LL-37 have been investigated against clinically relevant fungi, most notably Candida albicans and Aspergillus fumigatus. nih.govplos.org In vitro studies have shown that LL-37 can inhibit the growth of C. albicans and prevent its adhesion to surfaces and host cells. plos.org It has also been found to be effective against C. albicans biofilms. frontiersin.orgnih.gov In a mouse model of A. fumigatus infection, LL-37 treatment reduced the fungal load and moderated pathological damage. nih.gov Furthermore, LL-37 has been shown to enhance the ability of neutrophils to phagocytose and degrade A. fumigatus conidia. researchgate.net

Anti-Biofilm Activity in Experimental Settings

A significant aspect of LL-37's antimicrobial function is its ability to combat biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. nih.govasm.org LL-37 has been shown to inhibit the formation of biofilms by various pathogens, including P. aeruginosa, S. aureus, and C. albicans. asm.orgnih.govplos.org It can also disrupt pre-formed biofilms. asm.org The anti-biofilm mechanism of LL-37 involves multiple actions, such as interfering with bacterial attachment to surfaces and modulating bacterial gene expression related to biofilm development. asm.orgnih.gov

PathogenEffect on BiofilmMechanism of ActionReferences
Pseudomonas aeruginosaInhibits formation and disrupts existing biofilms.Decreases attachment, stimulates twitching motility, and influences quorum sensing systems. asm.orgnih.gov
Staphylococcus aureusInhibits formation and is bactericidal against established biofilms.Disrupts biofilm structure. nih.govplos.org
Candida albicansInhibits formation and reduces metabolic activity within biofilms.Interferes with adhesion. plos.orgfrontiersin.orgnih.gov

Modulation of Inflammatory Responses in Disease Models

Beyond its direct antimicrobial actions, LL-37 is a potent modulator of inflammation. nih.gov It can exert both pro-inflammatory and anti-inflammatory effects depending on the context. nih.gov In models of inflammatory diseases such as rheumatoid arthritis and atherosclerosis, LL-37 has been implicated in the disease process. biotechpeptides.com For instance, it can promote the recruitment of inflammatory cells and influence the production of cytokines within atherosclerotic plaques. nih.gov

Conversely, LL-37 can also have anti-inflammatory properties. It can, for example, downregulate signaling through Toll-like receptor 4 (TLR4) by binding to its ligand, lipopolysaccharide (LPS), thereby dampening the inflammatory response to bacterial endotoxins. nih.gov In models of sepsis, LL-37 has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. frontiersin.org This dual functionality highlights the complex role of LL-37 in regulating the host's inflammatory balance during infection and disease.

General Anti-Inflammatory Effects in Pre-clinical Settings

In various pre-clinical models, a primary anti-inflammatory mechanism of myeloid cathelicidin (B612621) 2 is its ability to neutralize bacterial endotoxins, such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria. By binding directly to these molecules, cathelicidins can prevent them from activating Toll-like receptors (TLRs) on immune cells, thereby inhibiting the downstream release of pro-inflammatory cytokines. This endotoxin (B1171834) neutralization is considered a key mode of its systemic anti-inflammatory action.

Studies in murine models have demonstrated that the absence of the cathelicidin CRAMP leads to more severe inflammatory responses in conditions like acute pancreatitis and contact dermatitis, characterized by higher production of TNF-α and increased tissue damage. Conversely, administration of CRAMP can reduce the severity of this inflammation. This protective effect is also evident in sepsis models, where cathelicidins significantly reduce mortality and the levels of circulating pro-inflammatory cytokines like TNF-α and IL-6. These peptides can modulate the immune response by suppressing inflammatory cytokines while also inducing regulatory or anti-inflammatory cytokines.

Role in Organ-Specific Inflammatory Models (e.g., Hepatic, Neuroinflammation, Adipose Tissue)

The function of myeloid cathelicidin 2 is highly dependent on the specific organ and the nature of the inflammatory challenge.

Hepatic Inflammation : In the liver, the role of cathelicidin is multifaceted. Studies on chicken-derived cathelicidin-2 in primary hepatic cell co-culture models show it can possess anti-inflammatory effects by reducing LTA-triggered IFN-γ elevation and diminishing Macrophage Colony-Stimulating Factor (M-CSF) production. However, it also increased levels of the proinflammatory chemokine CXCLi2 and the anti-inflammatory cytokine IL-10, suggesting an immunomodulatory rather than purely anti-inflammatory role. In models of alcohol-associated liver disease (ALD), CRAMP deficiency was found to exacerbate liver injury, steatosis, and inflammation, with increased neutrophil infiltration and pro-inflammatory cytokine expression. This suggests a protective role for CRAMP in ALD, partly by inhibiting inflammasome activation. Conversely, in a model combining a high-fat diet with alcohol, CRAMP acts as a chemoattractant for neutrophils, potentially exacerbating liver injury.

Neuroinflammation : The role of cathelicidin in the central nervous system (CNS) is complex and appears to be dependent on its cellular source. In models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, cathelicidin produced by myeloid cells like neutrophils and microglia can drive pathogenic T cell responses, specifically promoting Th17 differentiation, and worsen the disease. Mice lacking cathelicidin in myeloid-lineage cells show attenuated disease severity. In contrast, cathelicidin expressed by CNS-resident cells, such as neurons, appears to have a protective function by dampening the activation of microglia and astrocytes and reducing their expression of inflammatory cytokines. This dual role highlights how the same peptide can have opposing effects on neuroinflammation based on its origin.

Adipose Tissue Inflammation : In the context of obesity, cathelicidin appears to play a pro-inflammatory role in adipose tissue. It promotes the accumulation of myeloid cells (monocytes and neutrophils) in adipose tissue, contributing to local inflammation and the development of insulin (B600854) resistance. Fat cells themselves can synthesize cathelicidin, particularly during inflammation. Studies using mice lacking the cathelicidin gene (Camp−/−) showed that these mice have higher insulin sensitivity and reduced inflammation in adipose tissue when fed a high-fat diet. Therefore, blocking cathelicidin could be a strategy to reduce adipose tissue inflammation and improve insulin sensitivity in obesity.

Organ/TissueInflammatory ModelKey Findings on this compound (or Orthologs)Observed Effect
LiverAlcohol-Associated Liver Disease (ALD)CRAMP deficiency exacerbates liver injury, inflammation, and neutrophil infiltration.Protective
LiverHigh-Fat Diet + AlcoholCRAMP acts as a chemoattractant for neutrophils, contributing to liver injury.Pathogenic
Central Nervous SystemExperimental Autoimmune Encephalomyelitis (EAE)Myeloid-derived cathelicidin promotes pathogenic Th17 differentiation and worsens disease.Pathogenic
Central Nervous SystemExperimental Autoimmune Encephalomyelitis (EAE)Neuron-derived cathelicidin dampens microglia and astrocyte activation.Protective
Adipose TissueHigh-Fat Diet-Induced ObesityPromotes myeloid cell accumulation, local inflammation, and insulin resistance.Pathogenic

Involvement in Sterile Inflammation Models (e.g., Arthritis, Atherosclerosis)

This compound is also significantly involved in sterile inflammatory conditions that are not driven by active infection.

Arthritis : In murine models of inflammatory arthritis, such as collagen-induced arthritis (CIA), levels of both cathelicidin and calprotectin are elevated in the inflamed joints. The abundance of these peptides correlates with leukocyte accumulation and the severity of histological scores, suggesting their direct association with the inflammatory phenotype in the joints. Although increased cathelicidin levels are correlated with pathological changes in arthritis, some studies have noted that a deficiency in cathelicidin does not seem to alter the disease process, indicating a complex role that may not be essential for pathogenesis.

Atherosclerosis : Atherosclerosis is a chronic inflammatory disease of the arteries. Cathelicidins are considered active players in stimulating its progression. In animal models, high-fat diets increase serum levels of CRAMP. The peptide is found within atherosclerotic plaques and can be released by activated neutrophils. It has been shown to interact with mitochondrial DNA and lipoproteins, modulating lipid metabolism and immune responses within the plaque. Immunization of atherosclerotic mice with CRAMP showed dose-dependent effects; a low dose reduced the atherosclerosis burden, while a high dose increased plaque size and neutrophil infiltration, suggesting that the amount of cathelicidin can critically modulate the immune response and disease development.

Role in Tissue Homeostasis, Regeneration, and Wound Healing Mechanisms

Beyond its role in inflammation, this compound is a multifunctional molecule that actively participates in tissue repair and regeneration. It contributes to multiple stages of the healing process, from the initial inflammatory phase to re-epithelialization and tissue remodeling.

Cell Recruitment and Differentiation in Tissue Repair

A critical function of cathelicidins in wound repair is their ability to act as chemoattractants, recruiting essential immune and structural cells to the site of injury. The human cathelicidin LL-37 is chemotactic for neutrophils, monocytes, and mast cells, which are among the first responders to tissue damage. This recruitment is vital for clearing debris and preventing infection.

Furthermore, cathelicidins can influence the differentiation of these recruited cells. For instance, they can polarize macrophages towards an inflammatory M1 phenotype, which is important for host defense in the early stages of healing. There is also evidence that cathelicidins can modulate T-cell differentiation, promoting a Th17 response, which has a complex relationship with inflammation and tissue repair. By orchestrating the presence and function of various immune cells, cathelicidins play a significant role in shaping the microenvironment of the healing wound.

Angiogenesis Modulation

The formation of new blood vessels, or angiogenesis, is essential for delivering oxygen, nutrients, and new cells to the repairing tissue. Cathelicidins are potent promoters of angiogenesis. The human peptide LL-37 has been shown to induce angiogenesis both in vitro and in vivo. It acts on endothelial cells, the cells that line blood vessels, to stimulate their migration and formation into tube-like structures.

One identified mechanism involves the activation of a signaling pathway in endothelial cells that leads to the production of prostaglandin (B15479496) E2 (PGE2), a key regulator of inflammation and angiogenesis. This process is dependent on the enzyme cyclooxygenase-1 (COX-1). The murine ortholog CRAMP also induces prostaglandin-dependent angiogenesis in vivo. This pro-angiogenic activity is a critical contribution of cathelicidins to the proliferative phase of wound healing, facilitating the growth of granulation tissue.

Epithelial Barrier Repair and Reepithelialization

Restoring the integrity of the epithelial barrier is the ultimate goal of wound healing. Cathelicidins directly contribute to this process by stimulating the proliferation and migration of keratinocytes, the primary cells of the epidermis. This action accelerates re-epithelialization, the process where new skin covers the wound.

In the context of the intestinal barrier, cathelicidins have been shown to maintain and re-establish integrity. They can enhance the expression of tight junction proteins, which are crucial for sealing the space between epithelial cells and preventing the leakage of harmful substances. For example, LL-37 can prevent the disruption of the tight junction protein ZO-1 during infection in colonic epithelial cells. Additionally, cathelicidins can induce the expression of protective mucins and reduce apoptosis in intestinal epithelial cells, further contributing to barrier function and homeostasis.

ProcessCell Type(s) InvolvedEffect of this compound (or Orthologs)Mechanism/Outcome
Cell RecruitmentNeutrophils, Monocytes, Macrophages, Mast CellsInduces migration to the wound site.Facilitates decontamination and initiates the repair process.
Cell DifferentiationMacrophages, T-cellsCan polarize macrophages and promote Th17 differentiation.Shapes the immune microenvironment for repair.
AngiogenesisEndothelial CellsStimulates migration and tube formation.Promotes new blood vessel growth via COX-1/PGE2 pathway, supporting granulation tissue.
Re-epithelializationKeratinocytes, Epithelial CellsPromotes proliferation and migration.Accelerates wound closure and skin barrier restoration.
Epithelial Barrier IntegrityIntestinal Epithelial CellsEnhances tight junction protein expression and mucin production; reduces apoptosis.Maintains and repairs the intestinal mucosal barrier.

Interactions with Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs)

This compound and its orthologs, such as human LL-37 and murine CRAMP, are crucial mediators of the innate immune response, in part through their ability to recognize and interact with various Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs). These interactions are fundamental to their antimicrobial and immunomodulatory functions.

Cathelicidins exhibit a strong affinity for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent PAMP. This interaction is primarily electrostatic, occurring between the cationic peptide and the negatively charged phosphate (B84403) groups of lipid A in LPS. By binding to LPS, cathelicidins can neutralize its endotoxic activity, preventing the activation of Toll-like receptor 4 (TLR4) signaling pathways and the subsequent release of pro-inflammatory cytokines. For instance, chicken cathelicidin-2 (CATH-2) and LL-37 have been shown to directly bind to LPS. While the porcine cathelicidin PMAP-36 binds strongly to LPS, LL-37 exhibits weaker binding but demonstrates a more potent inhibition of LPS-induced macrophage activation frontiersin.orgresearchgate.net. This neutralization of LPS is a critical aspect of the anti-sepsis activity of cathelicidins.

Similarly, cathelicidins can interact with lipoteichoic acid (LTA), a PAMP found in the cell wall of Gram-positive bacteria. This binding prevents the activation of TLR2, another key pattern recognition receptor, thereby dampening the inflammatory response to Gram-positive bacterial infections frontiersin.orgresearchgate.net.

Beyond bacterial cell wall components, cathelicidins also interact with nucleic acids. LL-37 can bind to bacterial and viral DNA and RNA, as well as self-DNA released from damaged host cells, which can act as DAMPs. The complex of LL-37 with DNA can be recognized by TLR9 in plasmacytoid dendritic cells and B cells, leading to the production of type I interferons. This demonstrates a mechanism by which cathelicidins can modulate the antiviral immune response and also contribute to autoimmune responses under certain conditions frontiersin.orgnih.gov. While both LL-37 and the murine ortholog CRAMP can bind DNA, their effects on TLR9 activation can differ, suggesting that the structural characteristics of the cathelicidin are important for this immunomodulatory function frontiersin.org.

The interaction with DAMPs extends to host-derived molecules released during tissue injury and cell death. While direct binding studies with a wide array of DAMPs are still emerging, the immunomodulatory roles of cathelicidins suggest complex interactions. For example, by modulating inflammatory responses initiated by DAMPs, cathelicidins can influence the sterile inflammation that occurs in various non-infectious pathologies.

Table 1: Interactions of this compound Orthologs with PAMPs and DAMPs

Cathelicidin Ortholog Interacting Molecule (PAMP/DAMP) Receptor/Pathway Modulated Outcome of Interaction
LL-37 (Human) Lipopolysaccharide (LPS) Toll-like receptor 4 (TLR4) Neutralization of endotoxin activity, reduced pro-inflammatory cytokine release. researchgate.net
CATH-2 (Chicken) Lipopolysaccharide (LPS) Toll-like receptor 4 (TLR4) Direct binding and neutralization of LPS. researchgate.net
LL-37 (Human) Lipoteichoic Acid (LTA) Toll-like receptor 2 (TLR2) Inhibition of TLR2 activation and downstream signaling. frontiersin.orgresearchgate.net
LL-37 (Human) CpG DNA (PAMP/DAMP) Toll-like receptor 9 (TLR9) Enhanced uptake and activation of TLR9 in plasmacytoid dendritic cells and B cells, leading to type I interferon production. frontiersin.orgnih.gov
CRAMP (Murine) DNA (DAMP) Toll-like receptor 9 (TLR9) Binds to DNA, but may not enhance TLR9 activation in the same manner as LL-37. frontiersin.org

Influence on Tumor Microenvironment and Anti-Tumor Function in Pre-clinical Models

The role of this compound and its orthologs in the tumor microenvironment is complex and often contradictory, with studies demonstrating both pro- and anti-tumoral effects depending on the cancer type and the specific context of the preclinical model.

In certain malignancies, elevated levels of cathelicidins have been associated with tumor progression. For instance, in models of ovarian, lung, and breast cancer, LL-37 has been shown to promote tumor growth nih.gov. This pro-tumorigenic activity can be mediated through various mechanisms, including the stimulation of cancer cell proliferation and the promotion of angiogenesis.

Conversely, in other preclinical models, cathelicidins have demonstrated potent anti-tumor activity. In pancreatic cancer, LL-37 was found to inhibit tumor growth both in vitro and in vivo. Mechanistically, it induced DNA damage and cell cycle arrest in cancer cells by promoting the generation of reactive oxygen species (ROS) and suppressing autophagy through the activation of the mTOR signaling pathway nih.gov. Furthermore, LL-37 was shown to reprogram the tumor immune microenvironment by reducing the infiltration of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2 macrophages, while increasing the presence of anti-cancer effector CD4+ and CD8+ T cells nih.gov. Similarly, analogues of the murine cathelicidin CRAMP have been shown to possess anti-tumor activity frontiersin.org.

The dual functionality of cathelicidins in cancer underscores the complexity of their interactions within the tumor microenvironment and highlights the need for further research to delineate the specific factors that determine their ultimate effect on tumor progression.

Effects on NK Cell-Mediated Tumor Suppression in Murine Models

Natural killer (NK) cells are critical components of the innate immune system with the ability to recognize and eliminate tumor cells. Preclinical studies suggest that cathelicidins can influence NK cell-mediated anti-tumor immunity, often through indirect mechanisms.

The human cathelicidin LL-37, in complex with DNA, has been shown to augment the cytotoxic functions of NK cells. This enhancement is not a direct effect on NK cells but is mediated by the induction of type I interferon production from monocytes and plasmacytoid dendritic cells nih.gov. Type I interferons are potent activators of NK cells, enhancing their cytotoxic capabilities against tumor targets. This finding suggests a role for cathelicidin in linking innate sensing of cellular damage (via DNA release) to the activation of anti-tumor effector cells.

Furthermore, the activation of the formyl peptide receptor like-1 (FPRL-1) by LL-37 has been implicated in immune surveillance against cancer, a process in which NK cells play a pivotal role frontiersin.org. By acting as a chemoattractant for immune cells, LL-37 can potentially recruit NK cells to the tumor site, although more direct evidence in murine models is needed to fully substantiate this.

While direct activation of NK cells by cathelicidins is not the primary mechanism, their ability to modulate the cytokine milieu and activate other immune cells highlights their importance in orchestrating a comprehensive anti-tumor immune response that includes the potent cytotoxic activity of NK cells.

Roles in Cancer Progression and Metastasis in Experimental Systems

The influence of this compound orthologs on cancer progression and metastasis is a multifaceted area of research, with preclinical evidence pointing towards both pro- and anti-metastatic roles depending on the specific cancer context.

In hepatocellular carcinoma (HCC), LL-37 has been shown to promote metastasis. In a mouse model of hematogenous metastasis, overexpression of LL-37 in HCC cells led to more frequent lung metastases. The underlying mechanism involves the enhancement of epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and dissemination, which was mediated through the HER2/EGFR-MAPK/ERK signaling pathway nih.gov. Similarly, in a lung cancer metastasis model using Lewis lung carcinoma (LLC) cells intravenously injected into C57BL/6J mice, the murine cathelicidin CRAMP was found to promote metastatic tumor growth researchgate.net. A deficiency in CRAMP in a chemically induced lung cancer model also resulted in reduced tumor progression researchgate.net.

Conversely, in the context of colon cancer, cathelicidin has been demonstrated to suppress metastasis. In a nude mouse model using human HT-29 colon cancer cells, systemic overexpression of cathelicidin inhibited the formation of tumor colonies in the lungs and liver researchgate.net. This anti-metastatic effect was found to be dependent on the P2RX7 receptor and involved the disruption of the tubulin cytoskeleton in cancer cells, thereby impeding their migratory capacity researchgate.netfrontiersin.org.

These contrasting findings from different experimental systems underscore the context-dependent role of cathelicidins in cancer metastasis. The specific signaling pathways activated and the cellular composition of the tumor microenvironment in different cancer types likely dictate whether cathelicidins will ultimately promote or inhibit metastatic dissemination.

Table 2: Role of this compound Orthologs in Cancer Progression and Metastasis in Preclinical Models

Cathelicidin Ortholog Cancer Model Experimental System Effect on Progression/Metastasis
LL-37 (Human) Hepatocellular Carcinoma Hematogenous metastasis model in nude mice with PLC/PRF-5 cells. nih.gov Promoted lung metastasis through enhancement of EMT. nih.gov
CRAMP (Murine) Lung Cancer Intravenous injection of Lewis lung carcinoma (LLC) cells in C57BL/6J mice. researchgate.net Promoted metastatic tumor growth. researchgate.net
CRAMP (Murine) Lung Cancer Chemically induced lung carcinoma in A/J mice. researchgate.net Deficiency in CRAMP reduced lung tumor progression. researchgate.net
Cathelicidin (Human) Colon Cancer Intravenous injection of HT-29 cells in nude mice. researchgate.net Inhibited lung and liver metastasis. researchgate.net

Role in Other Physiological Processes in Models (e.g., Thromboinflammation)

Beyond their well-established roles in host defense and cancer, myeloid cathelicidins are increasingly recognized for their involvement in other physiological and pathophysiological processes, notably thromboinflammation. Thromboinflammation is the intricate interplay between thrombosis (blood clotting) and inflammation, which is a key feature of many cardiovascular and inflammatory diseases.

Preclinical studies have demonstrated that both human LL-37 and its murine ortholog CRAMP can act as potent modulators of platelet activity and thrombus formation frontiersin.orgnih.gov. LL-37 has been shown to induce a range of platelet functions, including aggregation, P-selectin exposure, and fibrinogen binding nih.gov. This pro-thrombotic effect is mediated, at least in part, through the formyl peptide receptor 2 (FPR2/ALX) on platelets nih.govnih.gov. In vivo studies using murine models have corroborated these findings. For instance, in a ferric chloride (FeCl3)-induced carotid artery thrombosis model, administration of LL-37 or CRAMP accelerated thrombus formation and shortened the time to vessel occlusion nih.govnih.gov. Conversely, deletion of CRAMP has been shown to inhibit thrombosis in certain contexts nih.gov.

The prothrombotic activity of cathelicidins is not limited to direct platelet activation. They can also enhance the activity of coagulation factors, such as Factor Xa and thrombin, further contributing to a hypercoagulable state frontiersin.orgnih.gov. Moreover, cathelicidins can induce the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils. NETs provide a scaffold for thrombus formation and are a key component of immunothrombosis, the process by which the immune system utilizes thrombosis to contain and combat infections frontiersin.orgnih.gov.

The role of cathelicidins in thromboinflammation is particularly relevant in the context of inflammatory diseases where their expression is elevated, such as psoriasis and sepsis frontiersin.orgnih.gov. In a mouse model of psoriasis, increased levels of CRAMP were associated with augmented platelet activation nih.gov. During sepsis, cathelicidins may contribute to the development of disseminated intravascular coagulation, a life-threatening condition characterized by widespread microthrombosis nih.gov.

However, the effects of cathelicidins on the coagulation system can be complex. While they generally promote thrombosis, some studies have reported inhibitory effects on platelet aggregation at very high concentrations, although the physiological relevance of this is unclear frontiersin.org. Additionally, a novel cathelicidin, Cath-HG, has been shown to alleviate sepsis-induced platelet dysfunction by inhibiting glycoprotein (B1211001) VI (GPVI)-mediated platelet activation nih.gov.

Table 3: Role of this compound Orthologs in Thromboinflammation in Preclinical Models

Cathelicidin Ortholog Physiological Process Preclinical Model Key Findings
LL-37 (Human) Platelet Activation In vitro human platelet assays. nih.gov Induced platelet aggregation, P-selectin exposure, and fibrinogen binding via FPR2/ALX. nih.gov
LL-37 and CRAMP (Murine) Arterial Thrombosis FeCl3-induced carotid artery thrombosis in C57BL/6 mice. nih.govnih.gov Accelerated thrombus formation and shortened time to vessel occlusion. nih.govnih.gov
CRAMP (Murine) Platelet Activation in Psoriasis Imiquimod-induced psoriasis in mice. nih.gov Increased plasma CRAMP levels correlated with augmented platelet activation. nih.gov
LL-37 (Human) Coagulation Factor Activity In vitro coagulation assays. frontiersin.orgnih.gov Enhanced the activity of Factor Xa and thrombin. frontiersin.orgnih.gov
Cath-HG (Frog-derived) Sepsis-induced Platelet Dysfunction Cecal ligation and puncture-induced sepsis in mice. nih.gov Inhibited GPVI-mediated platelet activation and reduced microthrombosis. nih.gov

Comparative Biology and Evolutionary Aspects of Myeloid Cathelicidins

Interspecies Diversity and Homology of Myeloid Cathelicidin (B612621) 2

The gene structures of cathelicidins show a degree of conservation across various vertebrate species; however, the mature peptides they encode are notably diverse, especially among mammals. nih.gov This diversity is believed to have arisen from adaptations to the specific microbial environments each species encounters. nih.gov

Myeloid cathelicidin 2 and its orthologs exhibit significant variation in sequence and length across different vertebrate classes, reflecting their adaptation to diverse pathogens. While the N-terminal cathelin domain of the precursor protein is highly conserved, the C-terminal mature peptide, which exerts antimicrobial activity, is highly variable. nih.govcore.ac.ukfrontiersin.org

Avian: Chicken cathelicidin-2 (CATH-2) is a 26-amino acid peptide rich in arginine and lysine (B10760008), giving it a net positive charge of +11. nih.gov It is known for its potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria. nih.gov

Porcine: The porcine myeloid antimicrobial peptide PMAP-36 is a 36-amino acid, highly cationic peptide. nih.govresearchgate.net Its N-terminal region is characterized by several charged residues and forms an α-helical structure. researchgate.netnih.gov

Bovine: Cattle possess a variety of myeloid cathelicidins, such as BMAP-27, BMAP-28, and BMAP-34. These peptides show homology to their counterparts in buffalo. niscpr.res.in For instance, the predicted mature peptides have cationic C-terminal sequences of varying lengths (28, 29, and 34 amino acids, respectively). niscpr.res.in

Fish: In salmonids, such as Atlantic salmon, brook trout, and Arctic charr, Cathelicidin 2 shows polymorphism. researchgate.net The gene structure is generally conserved with four exons, although some fish species have lost exon 3. researchgate.net

Amphibian: A novel cathelicidin, cath-MH, was identified from the Microhyla heymonsivogt frog. nih.gov This 39-amino acid peptide has a net charge of +11 and shows sequence similarity to human LL-37. nih.govelifesciences.org Phylogenetic analysis of amphibian cathelicidins reveals distinct clusters, suggesting functional divergence. nih.govelifesciences.org

Marsupial: Marsupials exhibit a significant expansion and diversification of cathelicidin genes, with 130 genes identified across 14 species. frontiersin.orgnih.gov The average amino acid identity among marsupial cathelicidins is low (29.8%), indicating high sequence divergence. frontiersin.orgnih.gov

Phylogenetic analyses of cathelicidins across vertebrates demonstrate a clear evolutionary relationship, with distinct clusters for fish, amphibians, reptiles, birds, and mammals. researchgate.net The conserved N-terminal proregion is often used to infer these evolutionary relationships, as the C-terminal active peptide region is highly variable. core.ac.ukresearchgate.net

Within mammals, species like cattle, sheep, and pigs have undergone recent gene duplication events, leading to a diverse array of cathelicidins, likely as a response to pathogen pressures. frontiersin.orgnih.gov For example, buffalo myeloid cathelicidins show high homology (87-95%) with their cattle counterparts, suggesting a common ancestor. niscpr.res.in In contrast, many eutherian mammals, including humans and mice, possess only a single cathelicidin gene. nih.gov

The phylogenetic tree of amphibian cathelicidins shows three distinct groups, with cath-MH clustering with species from the Salamandridae and Ranidae families. nih.govelifesciences.org This suggests that cathelicidins in different amphibian lineages have evolved unique properties. nih.gov

Table 1: Interspecies Comparison of this compound and its Orthologs

Species Peptide Name Length (Amino Acids) Net Charge Key Features
Chicken CATH-2 26 +11 Arginine-lysine-rich, two α-helical regions. nih.gov
Pig PMAP-36 36 +13 Highly cationic, amphipathic α-helix. nih.gov
Cattle BMAP-27 27 Cationic Predicted α-helical conformation. nih.gov
Buffalo BuMAP-27 28 Cationic High homology with bovine BMAP-27. niscpr.res.in
Frog Cath-MH 39 +11 α-helical structure, sequence similarity to human LL-37. nih.govelifesciences.org
Human LL-37 37 +6 Amphipathic α-helix. mdpi.com

Structural Correlates of this compound Biological Activity

The biological function of myeloid cathelicidins is intrinsically linked to their three-dimensional structure, which is determined by their amino acid sequence.

A common structural motif among many myeloid cathelicidins, including chicken CATH-2 and porcine PMAP-36, is the α-helix. nih.govresearchgate.net These peptides are often unstructured in aqueous solutions but adopt an α-helical conformation in the presence of microbial membranes or membrane-mimicking environments. researchgate.netasm.org This amphipathic helical structure, with a hydrophobic face and a hydrophilic, positively charged face, is crucial for their ability to interact with and disrupt microbial membranes. researchgate.netresearchgate.net

For instance, chicken CATH-2 consists of two α-helical regions connected by a proline-induced hinge. nih.govvu.nl Truncation and substitution studies have shown that the N-terminal helical segment is particularly important for its potent antibacterial activity. vu.nl Similarly, the N-terminal region of porcine PMAP-36 forms an α-helical structure that is vital for its function. nih.govresearchgate.net The presence of proline residues can interrupt the helical structure, creating a flexible hinge region that may be important for its biological activity. nih.govnih.gov

While α-helical structures are common, other conformations exist. For example, some cathelicidins adopt β-sheet structures or extended conformations, contributing to the functional diversity of this peptide family. researchgate.net

The amino acid composition of myeloid cathelicidins is a key determinant of their activity. A high content of cationic residues, such as lysine and arginine, results in a net positive charge. researchgate.net This positive charge facilitates the initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. mdpi.comoup.com

The hydrophobicity of the peptide, conferred by hydrophobic amino acids, is also critical. researchgate.net The hydrophobic regions of the peptide insert into the lipid bilayer of the microbial membrane, leading to membrane permeabilization and cell death. researchgate.net A balance between cationicity and hydrophobicity is essential for potent antimicrobial activity while minimizing toxicity to host cells. nih.gov

Studies on truncated and modified versions of cathelicidins have demonstrated the importance of specific amino acid residues. For example, removing the hydrophobic C-terminal tail of certain bovine cathelicidins significantly reduces their cytotoxicity to host cells without compromising their antimicrobial activity. nih.gov

Table 2: Structural and Physicochemical Properties of Selected Cathelicidins

Peptide Predominant Conformation Key Amino Acid Features Functional Implication
Chicken CATH-2 α-helical High content of Arginine and Lysine. nih.gov Potent antimicrobial activity. nih.gov
Porcine PMAP-36 α-helical Cationic N-terminus, hydrophobic C-terminus. nih.gov Broad-spectrum antimicrobial and immunomodulatory activity. nih.govresearchgate.net
Bovine Cathelicidins α-helical Cationic N-terminal region, hydrophobic C-terminal tail. nih.gov Antimicrobial activity and cytotoxicity. nih.gov
Human LL-37 α-helical 16 charged residues, amphipathic. mdpi.com Interaction with bacterial membranes, immunomodulation. mdpi.com

Evolutionary Trajectories and Functional Divergence of Myeloid Cathelicidins

The evolution of the cathelicidin family is characterized by gene duplication and subsequent divergence, leading to a wide array of peptides with diverse functions. researchgate.net This evolutionary process has allowed different vertebrate lineages to adapt their innate immune defenses to the specific pathogens they encounter. nih.gov

The high degree of sequence variation in the mature peptide region, compared to the conserved cathelin domain, suggests that this region is under strong positive selection to generate novel functions. researchgate.net In some species, such as those in the Cetartiodactyla order (which includes cattle and pigs), repeated gene duplication events have resulted in an expanded repertoire of cathelicidins. researchgate.net This expansion has likely contributed to the functional diversification observed in these species.

The functional divergence of cathelicidins extends beyond direct antimicrobial activity. Many cathelicidins, including chicken CATH-2 and porcine PMAP-36, have potent immunomodulatory functions. nih.gov These include the ability to neutralize LPS, modulate the production of cytokines, and act as chemoattractants for immune cells. nih.govvu.nl The evolution of these immunomodulatory functions highlights the dual role of cathelicidins as both antimicrobial effectors and regulators of the immune response.

The study of cathelicidins in diverse vertebrate lineages, from fish to mammals, provides valuable insights into the evolution of innate immunity. nih.govresearchgate.net The remarkable plasticity of the cathelicidin gene family has enabled the generation of a vast arsenal (B13267) of host defense peptides tailored to the specific needs of different species.

Research Methodologies and Analytical Approaches for Myeloid Cathelicidin 2

Gene Expression and Transcriptional Analysis Techniques

Analyzing the expression and regulation of the gene encoding Myeloid Cathelicidin (B612621) 2 is fundamental to elucidating its physiological and pathological functions. Researchers employ several key techniques to quantify its mRNA levels and identify the regulatory elements and transcription factors controlling its synthesis.

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a primary method for the sensitive and specific quantification of Myeloid Cathelicidin 2 mRNA. This technique allows for the measurement of gene expression levels in different tissues, cell types, or in response to various stimuli. The process typically involves the isolation of total RNA from the cells or tissues of interest, followed by reverse transcription to generate complementary DNA (cDNA). nih.gov The cDNA then serves as a template for the PCR reaction.

The quantification is achieved using fluorescent dyes, such as SYBR Green, or probe-based systems that bind to the amplifying DNA. The expression levels are often normalized to a stably expressed housekeeping gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression. nih.gov This approach has been widely used to study cathelicidin expression in various cell types, including adipocytes and immune cells. nih.gov

Table 1: Example of qPCR Primers for Cathelicidin Gene Analysis

Gene TargetSpeciesPrimer Sequence (Forward)Primer Sequence (Reverse)
CAMPMurine5′-CCCAAGTCTGTGAGGTTCCG-3′5′-GTGCACCAGGCTCGTTACA-3′
GAPDH (housekeeping)MurineSpecific primers for normalizationSpecific primers for normalization

This table illustrates typical primer sequences used in qPCR for studying cathelicidin gene expression in a murine model. nih.gov

Northern blot analysis is another valuable technique used to study this compound gene expression. nih.govnih.gov This method provides information on the size and abundance of the specific mRNA transcript. The procedure involves separating total RNA by gel electrophoresis, transferring it to a membrane, and then hybridizing it with a labeled probe specific to the this compound mRNA sequence. The signal intensity, detected by autoradiography or chemiluminescence, corresponds to the amount of mRNA present. Normalization is often performed using a probe for a housekeeping gene, such as 18S rRNA, to ensure accurate comparison between samples. nih.gov Northern blotting has been successfully used to detect cathelicidin transcripts in tissues from various species following bacterial challenges. nih.gov

To understand the transcriptional regulation of the gene encoding this compound, researchers utilize reporter gene assays. oregonstate.edu These assays are designed to identify and characterize the promoter and enhancer regions that control the gene's expression. In this approach, the putative promoter region of the this compound gene is cloned upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP), within an expression vector.

This construct is then introduced into a suitable cell line. The expression of the reporter gene, which can be easily measured (e.g., by luminescence for luciferase), serves as a proxy for the activity of the this compound promoter. These systems can be used to screen for compounds that activate or suppress gene expression. oregonstate.edu For instance, a cell-based luciferase reporter system was employed to screen a collection of molecules, leading to the identification of compounds that up-regulated the endogenous human cathelicidin (CAMP) gene. oregonstate.edu

Promoter deletion studies are often conducted in conjunction with reporter assays. This involves creating a series of constructs with progressively shorter fragments of the promoter region. By comparing the reporter gene activity from these different constructs, researchers can pinpoint the specific DNA sequences that are essential for transcriptional activation or repression.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins, such as transcription factors, and specific DNA regions within the natural chromatin context of the cell. nih.gov This method is instrumental in identifying the specific transcription factors that bind to the promoter or enhancer regions of the this compound gene to regulate its expression.

The ChIP procedure begins with cross-linking proteins to DNA within intact cells. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to a transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and can be analyzed by qPCR (ChIP-qPCR) to quantify the enrichment of a specific promoter region, or by next-generation sequencing (ChIP-seq) to map the protein's binding sites across the entire genome. nih.gov Optimized ChIP-seq protocols have been developed for use in myeloid cells to study transcription regulatory factors. nih.gov

Cell Culture and Co-culture Model Systems

In vitro cell culture models are indispensable for studying the cellular biology of this compound, including its expression, secretion, and functional effects on different cell types.

Myeloid cells, such as neutrophils and macrophages, are a primary source of cathelicidins. nih.govresearchgate.netresearchgate.net Studying the expression and regulation of this compound in these cells provides direct insight into its role in the innate immune system. Primary myeloid cells can be isolated from various sources, most commonly peripheral blood or bone marrow.

Monocytes, for example, can be purified from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages in culture. These primary cells provide a physiologically relevant system to investigate the induction of this compound expression by stimuli such as bacterial components or inflammatory cytokines. researchgate.net Studies have shown that cathelicidin expression in myeloid cells is crucial for processes like promoting tumor growth through the recruitment of inflammatory cells. nih.govresearchgate.net

Epithelial cells form a critical barrier against pathogens and are also known to produce cathelicidins. nih.gov Various epithelial cell line models are used to study the interaction of this compound with epithelial surfaces and its role in mucosal immunity. For example, the intestinal porcine epithelial cell line (IPEC-J2) has been used as an in vitro model to assess the cytotoxicity and anti-adhesion properties of hybrid peptides containing a fragment of cathelicidin 2. mdpi.com

In such studies, epithelial cells are cultured to form a monolayer, which can then be exposed to the peptide and/or bacteria. The effects on cell viability, barrier integrity, and bacterial adhesion can be quantified. mdpi.com Human bronchial epithelial cells have also been used to demonstrate that cathelicidins can enhance the cellular response to bacterial lipopolysaccharide (LPS). cornell.edu These models are crucial for understanding how this compound functions at the host-pathogen interface.

Table 2: Research Findings from Cell Line Models for Cathelicidin-2 Studies

Cell Line ModelResearch FocusKey FindingsReference
Intestinal Porcine Epithelial Cell Line (IPEC-J2)Cytotoxicity and Anti-adhesion of a CATH-2 hybrid peptideThe peptide showed low cytotoxicity and significantly decreased the adhesion of S. aureus to the epithelial cells. mdpi.com
Primary Chicken Hepatocyte—Non-parenchymal Cell Co-culturesImmunomodulatory EffectsCATH-2 modulated hepatic immune responses, affecting cytokine release and reactive oxygen species production. nih.gov
Human Bronchial Epithelial CellsInteraction with Bacterial ComponentsCathelicidin LL-37 augments the epithelial cell inflammatory response to LPS. cornell.edu

This table summarizes key research findings obtained using different cell culture models to investigate the functions of this compound and its orthologs.

Co-culture Systems for Complex Cellular Interactions

To understand the multifaceted immunomodulatory effects of myeloid cathelicidins in a more physiologically relevant context, researchers employ co-culture systems. These systems allow for the study of complex interactions between different cell types that mimic the tissue microenvironment.

A primary example is the use of a primary hepatocyte and non-parenchymal cell co-culture of chicken origin to assess the effects of chicken cathelicidin-2 (CATH-2). nih.gov In such a system, researchers can investigate how CATH-2 modulates the hepatic immune response, especially given the liver's role as the first organ to encounter pathogen-associated molecular patterns (PAMPs) absorbed from the gastrointestinal tract. nih.gov Studies using this model have demonstrated that CATH-2 can have both pro-inflammatory and anti-inflammatory effects. For instance, it was shown to increase the concentration of the pro-inflammatory chemokine CXCLi2 and interferon-gamma (IFN-γ), as well as the anti-inflammatory interleukin-10 (IL-10). nih.gov Simultaneously, it reduced the levels of macrophage colony-stimulating factor (M-CSF), which plays a complex role in inflammation. nih.gov This co-culture model is instrumental in dissecting how cathelicidins influence the delicate balance of immune signaling in a specific organ system when challenged with inflammatory stimuli like lipoteichoic acid (LTA) or phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov

In Vivo Animal Models and Genetic Manipulation

Animal models are indispensable for studying the systemic and localized effects of myeloid cathelicidins in a living organism. Genetic manipulation techniques, in particular, have provided profound insights into their physiological functions.

Gene Knockout and Knockdown Models

Gene knockout models, where the gene encoding a specific cathelicidin is deleted, have been crucial in defining its non-redundant roles in immunity and disease. Mice lacking the cathelicidin gene (Camp−/−) have been extensively used. plos.orgnih.govnih.gov

In a model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, Camp−/− mice showed significantly reduced disease severity compared to wild-type mice, indicating that cathelicidin plays a pathogenic role in this context of chronic neuroinflammation. plos.org Conversely, in an experimental model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), cathelicidin-deficient mice exhibited increased survival compared to their wild-type counterparts. nih.gov This surprising outcome was associated with an upregulation of certain key inflammatory response genes, suggesting that the endogenous cathelicidin's anti-inflammatory activity might be detrimental in this specific infectious context. nih.gov Furthermore, in a model of colitis using the pathogen Citrobacter rodentium, Camp−/− mice showed that their colonic epithelial cells were more susceptible to apoptosis, highlighting the peptide's role in maintaining epithelial barrier integrity. nih.gov

Overexpression and Gene Transfer Approaches

In contrast to knockout models, overexpression and gene transfer strategies are used to investigate the therapeutic potential of elevating cathelicidin levels. One notable approach involves using a recombinant adenovirus to transfer the gene encoding the human cathelicidin LL-37/hCAP-18 into the airway epithelium in a human bronchial xenograft model. nih.gov This study demonstrated that while cystic fibrosis (CF) xenografts had a defect in antimicrobial activity, the baseline concentrations of LL-37 were normal. nih.gov However, overexpressing the peptide via gene transfer increased its concentration in the airway surface fluid three- to fourfold, which was sufficient to restore the bacterial killing ability against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

Another strategy involves the co-expression of a fused bovine cathelicidin gene with an interleukin gene (pig IL-2) in yeast (Pichia pastoris). mdpi.com The recombinant yeast is then administered orally to mice to assess its ability to enhance antimicrobial defense. mdpi.com In vitro studies also utilize stable expression of the cathelicidin gene (CAMP) in cell lines to investigate its effects on cellular processes like proliferation and apoptosis in the context of cancer. nih.gov

Specific Pathogen Challenge Models

To evaluate the direct antimicrobial and immunomodulatory efficacy of myeloid cathelicidins against specific infectious agents, various pathogen challenge models are employed. These models are critical for understanding the peptide's role in host defense against clinically relevant pathogens.

ModelPathogen/ChallengeKey FindingsReference
SepsisCecal Ligation and Puncture (CLP)Endogenous cathelicidin can be detrimental; knockout mice show improved survival. nih.gov
SepsisE. coli Peritonitis / LPS injectionExogenous cathelicidin treatment reduces TNF-α secretion and improves sepsis-associated inflammation. nih.gov
Bacterial ColitisCitrobacter rodentiumCathelicidin protects colonic epithelial cells from apoptosis during infection. nih.gov
Respiratory InfectionPseudomonas aeruginosa, Staphylococcus aureusOverexpression of cathelicidin in a xenograft model restores bacterial killing. nih.gov
Systemic InfectionP. aeruginosaThe bovine cathelicidin BMAP-27 showed protective effects in a mouse model. nih.gov

These models demonstrate the context-dependent functions of cathelicidins. For instance, in the CLP model of polymicrobial sepsis, the endogenous peptide appears to have a detrimental effect. nih.gov However, in models involving the administration of exogenous cathelicidins to combat sepsis induced by lipopolysaccharide (LPS) or live E. coli, the peptides show protective effects by dampening inflammatory signaling. nih.gov Similarly, the bovine cathelicidins BMAP-27 and BMAP-28 have shown efficacy in vivo against Gram-negative and Gram-positive bacteria, respectively. nih.gov

Functional Bioassays for Antimicrobial and Immunomodulatory Activities

A variety of in vitro functional bioassays are essential for quantifying the specific biological activities of myeloid cathelicidins, particularly their direct effects on microbes and immune cells.

Microbial Killing Assays (e.g., Colony-Forming Unit Reduction)

The most fundamental method to determine the direct bactericidal activity of a cathelicidin is the microbial killing assay, with the reduction of colony-forming units (CFU) being a gold standard measurement. nih.govbiorxiv.org In this assay, a standardized inoculum of bacteria is incubated with varying concentrations of the peptide for a specific duration. The mixture is then serially diluted and plated on appropriate growth media. After incubation, the number of viable bacteria (colonies) is counted, and the percentage or log reduction in CFU compared to a control without the peptide is calculated. biorxiv.org

Time-kill kinetics assays are a variation of this method, where bacterial viability is measured at multiple time points after peptide exposure. biorxiv.org Such studies have shown that cathelicidin-derived peptides can achieve significant bacterial killing (e.g., a 3-log10 reduction in CFU) in minutes, often much faster than conventional antibiotics. biorxiv.org For example, the hybrid peptide CaD23 achieved a 99.9% reduction of S. aureus within 15 minutes. biorxiv.org These assays are critical for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the peptides against a wide range of bacterial species, including antibiotic-resistant strains. nih.gov

PeptideTarget OrganismAssay TypeKey ResultReference
LL-37P. aeruginosaLuminescence/CFU reductionReliable measure of bacterial viability; activity is insensitive to salt. nih.gov
SMAP-29Multiple BacteriaTime-kill kineticsHalf-maximal killing achieved in 2.3 minutes. nih.gov
CaD23S. aureus (MSSA)Time-kill kinetics99.9% CFU reduction within 15 minutes. biorxiv.org
BMAP-27 / BMAP-28Multiple clinical isolatesMicrodilution susceptibilityBroad-spectrum activity with MIC values typically between 1 to 8 μM. nih.gov

These assays confirm that myeloid cathelicidins kill bacteria by mechanisms that often involve disrupting the bacterial membrane, a relatively non-specific action that makes the development of resistance more difficult for pathogens. nih.gov

Cytokine and Chemokine Quantification (e.g., ELISA)

The quantification of cytokines and chemokines is a fundamental approach to understanding the immunomodulatory functions of this compound (CRAMP). The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized method for this purpose due to its high sensitivity and specificity in measuring the concentration of these soluble mediators in biological samples such as serum, plasma, and cell culture supernatants. nih.govthermofisher.combdbiosciences.com

Research has demonstrated that CRAMP can significantly modulate the production of inflammatory cytokines and chemokines. For instance, in studies involving cultured glial cells, treatment with CRAMP peptide has been shown to inhibit the lipopolysaccharide (LPS)-induced production of key inflammatory mediators. mdpi.comnih.gov Specifically, a notable reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and the chemokine CXCL10 was observed in BV-2 microglial cells, primary microglia, and astrocyte cultures following CRAMP administration. mdpi.comnih.gov This suppressive effect highlights the anti-inflammatory potential of CRAMP in the context of neuroinflammation. nih.gov

Conversely, in CRAMP-deficient (CRAMP-KO) glial cells, exposure to bacterial components resulted in a significantly stronger expression of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6) compared to wild-type cells, further underscoring the regulatory role of CRAMP in the innate immune response. nih.gov The following table summarizes representative findings from studies quantifying cytokine and chemokine modulation by CRAMP.

Table 1: Effect of CRAMP Treatment on LPS-Induced Inflammatory Mediator Production in Glial Cells

Cell Type Inflammatory Mediator Outcome of CRAMP Treatment
BV-2 Microglial Cells NO, TNF-α, CXCL10 Significant Inhibition mdpi.comnih.gov
Primary Microglia NO, TNF-α, CXCL10 Significant Inhibition mdpi.comnih.gov

Commercially available sandwich ELISA kits are specifically designed for the detection of mouse CRAMP, enabling researchers to accurately quantify its levels in various sample types with a typical detection range of 1.56-100 pg/ml. biomatik.com These assays are crucial for investigating the expression and regulation of CRAMP itself during inflammatory and infectious processes. biomatik.combiocompare.com

Chemotaxis Assays

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a critical process in the immune response, and this compound (CRAMP) has been identified as a significant chemoattractant for various immune cells. nih.govresearchgate.net Methodologies to study this process include the wound closure assay and the transwell or Boyden chamber assay. nih.govnih.gov The latter is a widely accepted technique where cells are placed in an upper chamber and migrate through a porous membrane towards a lower chamber containing the chemoattractant being tested. nih.gov

Studies have shown that CRAMP induces chemotactic responses in leukocytes. nih.gov The mouse homolog of the human formyl peptide receptor 2 (FPR2), known as Fpr2, has been identified as the receptor through which CRAMP mediates its chemotactic effects on myeloid cells. nih.gov The interaction between CRAMP and Fpr2 is crucial for the recruitment of inflammatory dendritic cells into sites of allergic airway inflammation. nih.gov This demonstrates the peptide's role in orchestrating immune cell trafficking during inflammatory responses. The human ortholog, LL-37, also mediates chemotaxis through the FPR family of proteins. nih.gov

Table 2: CRAMP-Mediated Chemotaxis

Cell Type Receptor Functional Outcome
Leukocytes Fpr2 Chemotaxis and Activation nih.gov

Cell Activation and Signaling Pathway Analysis (e.g., Western Blot for Phosphorylation)

This compound (CRAMP) exerts its immunomodulatory effects by influencing intracellular signaling pathways that govern cell activation. A key technique for analyzing these pathways is the Western blot, which is particularly useful for detecting changes in protein phosphorylation, a critical event in signal transduction. novusbio.combio-rad-antibodies.comabcam.com

Research indicates that CRAMP can suppress inflammatory signaling cascades. For example, the anti-inflammatory effects of CRAMP are associated with a decrease in the phosphorylation of mitogen-activated protein (MAP) kinases and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov In glial cells deficient in CRAMP, there is an observed increase in the translocation of NF-κB, suggesting that CRAMP normally functions to restrain this pro-inflammatory pathway. nih.gov While CRAMP has been shown to have a modest effect on extracellular signal-regulated kinase (ERK) phosphorylation in bone marrow macrophages, its influence on other pathways is more pronounced. researchgate.net

The general workflow for analyzing phosphorylation events via Western blot involves separating protein lysates by SDS-PAGE, transferring them to a membrane, and probing with antibodies specific to the phosphorylated form of the target protein. novusbio.comabcam.com Comparing the signal from treated versus untreated cell lysates allows for the quantification of changes in protein phosphorylation, providing insight into how CRAMP modulates cellular activation. bio-rad-antibodies.com

Phagocytosis Assays

Phagocytosis is a fundamental process of the innate immune system where cells engulf pathogens, cellular debris, or foreign particles. cellbiolabs.com this compound (CRAMP) has been shown to play a significant role in modulating this process. nih.gov Phagocytosis assays are employed to quantify the uptake of particles by phagocytic cells, such as macrophages and microglia. These assays often utilize fluorescently labeled beads, opsonized erythrocytes, or bacteria as targets. cellbiolabs.comresearchgate.net

Studies have demonstrated that a deficiency in CRAMP leads to impaired phagocytic activity. nih.gov Microglial cells from CRAMP-deficient mice showed a significant reduction in their ability to phagocytose Streptococcus pneumoniae compared to wild-type microglia. nih.gov This finding is consistent with observations in CRAMP-deficient macrophages and neutrophils, indicating a broad role for CRAMP in promoting bacterial clearance. nih.gov The human cathelicidin LL-37 enhances phagocytosis by upregulating markers involved in this process, such as CD14. nih.gov Furthermore, coating bacteria with LL-37 has been shown to potentiate their phagocytosis by macrophages, a process that is dependent on the Mac-1 integrin receptor. dovepress.com

Table 3: Role of CRAMP in Phagocytosis

Cell Type Condition Phagocytic Activity
Microglia CRAMP-Deficient Significantly Impaired nih.gov
Macrophages CRAMP-Deficient Impaired nih.gov
Neutrophils CRAMP-Deficient Impaired nih.gov

Molecular Interaction Studies

Ligand Binding Assays (e.g., LPS Binding)

A critical antimicrobial and immunomodulatory function of this compound (CRAMP) is its ability to directly bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inflammatory mediator. mdpi.comnih.gov Ligand binding assays are essential for characterizing this interaction.

CRAMP has been shown to bind to LPS, which is believed to be a primary mechanism for its anti-inflammatory effects. mdpi.comnih.gov This binding prevents LPS from activating Toll-like receptor 4 (TLR4), thereby inhibiting the downstream inflammatory cascade that leads to the production of cytokines like TNF-α. nih.govmdpi.com Isothermal titration calorimetry (ITC) is a technique used to study the thermodynamics of binding interactions, and it has been employed to analyze the binding characteristics of cathelicidins to LPS. nih.gov These studies have revealed that different cathelicidins, such as the human LL-37 and chicken CATH-2, exhibit distinct binding manners to LPS, suggesting variations in their neutralization mechanisms. nih.gov For example, CATH-2 is predicted to bind LPS in a manner that blocks the receptor, and this interaction is crucial for its ability to inhibit LPS activation. uu.nl

Table 4: LPS Binding Characteristics of Cathelicidins

Cathelicidin LPS Binding Functional Consequence
CRAMP/mCRAMP Yes Neutralization of biological action, Inhibition of TNF-α production mdpi.commdpi.com
LL-37 (Human) Yes (weakly) Inhibition of LPS-induced macrophage activation nih.gov

Receptor-Peptide Interaction Studies

The diverse biological activities of this compound (CRAMP) are often initiated by its interaction with specific cell surface receptors. Identifying these receptors and characterizing the peptide-receptor interactions are crucial for understanding its mechanism of action.

A key receptor for CRAMP in mice has been identified as the formyl peptide receptor 2 (Fpr2), a G-protein coupled receptor. nih.gov This receptor is homologous to the human FPR2, which is utilized by the human cathelicidin LL-37. nih.gov The interaction between CRAMP and Fpr2 is responsible for mediating the peptide's chemotactic and cell-activating effects on leukocytes. nih.gov The co-evolution of mammalian LL-37 homologs and the FPR2 receptor has been suggested, highlighting the importance of this specific interaction for the peptide's immunomodulatory functions. nih.gov

In addition to G-protein coupled receptors, the human ortholog LL-37 has been identified as a novel ligand for the macrophage integrin αMβ2 (Mac-1, also known as CD11b/CD18). dovepress.com This interaction is significant as it promotes the phagocytosis of bacteria that have been opsonized (coated) by LL-37. dovepress.com This suggests that cathelicidins can act as a bridge between pathogens and phagocyte receptors, directly facilitating their clearance. Other proposed receptors for cathelicidins include purinergic receptors like P2X7, further indicating that these peptides can engage multiple signaling pathways to orchestrate complex immune responses. nih.govnih.gov

Table 5: Known Receptors for Cathelicidins

Cathelicidin Receptor Cell Type(s) Mediated Effect(s)
CRAMP (Mouse) Fpr2 Leukocytes, Dendritic Cells Chemotaxis, Cell Activation nih.gov
LL-37 (Human) FPR2 Myeloid Cells Chemotaxis, Angiogenesis nih.gov
LL-37 (Human) Integrin αMβ2 (Mac-1) Macrophages, Neutrophils Phagocytosis, Cell Adhesion, Migration dovepress.com

Computational and Bioinformatic Approaches

Computational and bioinformatic methodologies are integral to the study of this compound and its analogues, providing powerful tools for analysis, prediction, and design. These in silico techniques enable researchers to investigate peptide characteristics and functions at a molecular level, accelerating the discovery and development of new antimicrobial agents. By leveraging computational power, scientists can screen vast sequence databases, model three-dimensional structures, simulate dynamic interactions with biological membranes, and rationally design peptides with enhanced activity and selectivity. nih.gov This approach significantly reduces the time and cost associated with traditional experimental methods.

Bioinformatic analysis is a cornerstone for identifying and characterizing novel cathelicidins from genomic and proteomic data. nih.gov Tools for sequence alignment, homology searching, and phylogenetic analysis reveal evolutionary relationships and conserved functional domains. nih.gov Various web servers and software are employed to predict the physicochemical properties of these peptides, such as net charge, hydrophobicity, and secondary structure, which are critical determinants of their antimicrobial function. researchgate.net Furthermore, predictive algorithms can forecast the biological activity of a peptide, including its potential as an antibacterial, antifungal, or antiviral agent, guiding the selection of promising candidates for synthesis and experimental validation. nih.govgmu.edu

Peptide Design and Optimization (e.g., Iterative Point Substitutions)

Computational methods are extensively used to design novel antimicrobial peptides (AMPs) based on the this compound template or to optimize existing sequences. The process often begins by identifying a template sequence from databases like UniProt. nih.gov Bioinformatics tools are then used to scan the sequence to pinpoint regions with desirable bioactive characteristics. nih.gov

A primary goal of peptide optimization is to enhance antimicrobial potency while minimizing cytotoxicity to host cells. This is often achieved through strategic amino acid substitutions. For instance, based on a parent peptide, new analogues can be designed with specific substitutions, such as replacing certain residues with alanine (B10760859) or lysine (B10760008), to modify the peptide's net charge, hydrophobicity, and amphipathic structure. researchgate.net Truncation is another common strategy, where shorter analogues of a full-length peptide are created. Studies on bovine cathelicidins have shown that truncated analogues, comprising only the N-terminal residues, can retain potent antimicrobial activity but show a significant reduction in cytotoxic effects. nih.gov

Iterative point substitutions are a key technique in this process. By systematically replacing individual amino acids and computationally evaluating the impact on structure and function, researchers can refine peptide properties. For example, to improve target selectivity, highly hydrophobic residues in the C-terminal tail of a bovine cathelicidin analogue were replaced with more hydrophilic ones, which led to a major loss in cytotoxic activity without compromising its antimicrobial efficacy. nih.gov The design process also considers the peptide's three-dimensional conformation. Helical wheel diagrams, generated using tools like HeliQuest, are used to visualize the distribution of cationic and hydrophobic residues, which is crucial for designing peptides with an optimal amphipathic alpha-helical structure that can effectively interact with and disrupt microbial membranes. nih.gov

Table 1: Examples of Computational Peptide Design Strategies for Cathelicidins

Strategy Description Example Application Desired Outcome Reference
Sequence Truncation Synthesizing shorter versions of the native peptide. Creating 18 N-terminal residue analogues of bovine cathelicidins. Reduce cytotoxicity while maintaining antimicrobial activity. nih.gov
Amino Acid Substitution Replacing specific residues with others (e.g., lysine, alanine). Designing analogues of the parent peptide Hylin a1. Decrease toxicity and maintain or improve antimicrobial efficacy. researchgate.net
Hydrophobicity Modification Replacing hydrophobic residues with more hydrophilic ones. Modifying the C-terminal tail of a bovine cathelicidin analogue. Reduce hemolytic activity and improve cell selectivity. nih.gov
Template-Based Design Using a known cathelicidin sequence as a scaffold. Using chicken cathelicidin-2 (UniProt ID: Q2IAL7) as a template to design a new 10-12 amino acid AMP. Create a novel peptide with predicted antibacterial and antibiofilm properties. nih.gov

Sequence Analysis and Homology Modeling

Sequence analysis is a fundamental bioinformatic approach used to characterize this compound. The process begins with retrieving protein sequences from databases such as the National Center for Biotechnology Information (NCBI). nih.gov Tools like the Basic Local Alignment Search Tool (BLAST) are used for homology searches to identify related cathelicidin sequences across different species, which can provide insights into evolutionary conservation and functional domains. For comparing multiple sequences, tools like COBALT are employed to create multiple sequence alignments, which are then used to construct phylogenetic trees to visualize evolutionary relationships. nih.gov

A variety of in silico tools are used to analyze the physicochemical properties of the peptide sequence, which are critical for its function. Web servers like ExPASy's PeptideCutter can predict potential enzymatic cleavage sites, while SignalP can identify N-terminal signal peptides in the precursor protein. nih.gov The prediction of secondary structure is crucial, as many cathelicidins, including this compound, adopt an alpha-helical conformation upon interacting with membranes. nih.gov Homology modeling is used to generate three-dimensional structures when experimental structures are unavailable. Servers like PEP-FOLD3 and Alphafold predict the 3D structure of peptides, providing a basis for further computational studies like molecular docking and dynamics simulations. nih.govnih.gov The quality of these computationally generated models is then assessed using validation tools to ensure their reliability. jcdronline.org

Table 2: Bioinformatics Tools Used in the Analysis of Myeloid Cathelicidins

Tool/Database Application Purpose Reference
UniProt/NCBI Sequence Retrieval Obtain primary amino acid sequences of cathelicidin precursors. nih.govnih.gov
BLAST Homology Search Identify similar protein sequences in other species.
COBALT Multiple Sequence Alignment Align multiple cathelicidin sequences to identify conserved regions and construct phylogenetic trees. nih.gov
HeliQuest Helical Wheel Projection Analyze the amphipathicity and hydrophobic moment of alpha-helical peptides. nih.gov
PEP-FOLD3 / Alphafold Homology Modeling Predict the three-dimensional structure of the peptide from its amino acid sequence. nih.govnih.gov
Gene Tool Lite Sequence Analysis General analysis of nucleotide and protein sequences.

Molecular Dynamics Simulations (Contextual to biological function, not basic physics)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of this compound at an atomic level, providing insights into its biological functions that are often inaccessible through experimental methods alone. These simulations are particularly valuable for understanding how the peptide interacts with and disrupts bacterial cell membranes, which is its primary mechanism of action. researchgate.netnih.gov

In a typical MD simulation setup, a 3D model of the cathelicidin peptide is placed in a simulated environment that mimics a biological system, such as an aqueous solution or, more importantly, a lipid bilayer representing a bacterial or host cell membrane. nih.gov Researchers use different membrane models to probe cell selectivity, including zwitterionic bilayers to represent eukaryotic cells and anionic bilayers to mimic bacterial membranes. nih.gov The simulations are run using force fields like CHARMM36 or AMBER, which define the potential energy of the system and govern the interactions between atoms. researchgate.net

By analyzing the simulation trajectories, which can span from nanoseconds to microseconds, researchers can observe the functional dynamics of the peptide. nih.gov These simulations reveal how the peptide approaches, binds to, and inserts itself into the lipid bilayer. scispace.com Key functional insights include the adoption of a stable helical conformation in the presence of anionic lipids, the specific orientation (tilt) of the peptide relative to the membrane surface, and the depth of its penetration into the hydrophobic core of the bilayer. nih.gov Coarse-grained MD simulations can be used to study larger-scale phenomena over longer timescales, such as the aggregation of multiple peptide molecules on the membrane surface and the formation of pores, which is a proposed mechanism for its antimicrobial activity. nih.gov These simulations provide a detailed, dynamic picture of the peptide's membranolytic action, helping to explain its biological activity and guiding the design of more effective variants. researchgate.netscispace.com

Future Directions and Emerging Research Avenues for Myeloid Cathelicidin 2 Research

Elucidation of Novel Regulatory Pathways

The expression and activity of myeloid cathelicidin (B612621) 2 are tightly controlled within the host. While some regulatory mechanisms are known, future research will focus on uncovering novel pathways that govern its synthesis and release. Understanding these intricate networks is crucial for developing strategies to modulate its endogenous production for therapeutic benefit.

Key research questions in this area include:

Transcriptional and Post-Transcriptional Regulation: What novel transcription factors, microRNAs, or long non-coding RNAs influence the expression of the CATH-2 gene in response to different stimuli, such as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)?

Epigenetic Control: How do epigenetic modifications, such as DNA methylation and histone acetylation, regulate CATH-2 expression in different cell types and disease states?

Processing and Activation: Beyond the initial cleavage of the pro-peptide, are there other proteases or enzymes involved in modifying the activity of CATH-2? How do these processing events differ in various tissues and inflammatory contexts?

Receptor-Mediated Signaling: Does CATH-2 interact with specific host cell receptors to initiate downstream signaling cascades that, in turn, regulate its own expression or the expression of other immune mediators?

Recent studies on chicken cathelicidin-2 (CATH-2) have shown that its immunomodulatory effects are complex and involve the activation of multiple intracellular signaling pathways. nih.gov Further investigation into these pathways will be critical for a comprehensive understanding of its regulatory network.

Identification of Additional Biological Functions in Health and Disease

While primarily known for its antimicrobial properties, myeloid cathelicidin 2 likely possesses a broader spectrum of biological functions that are yet to be fully characterized. Expanding our knowledge of these functions will provide insights into its role in maintaining homeostasis and its contribution to various pathological conditions.

Emerging areas of investigation include:

Wound Healing and Tissue Repair: Does CATH-2 play a direct role in promoting keratinocyte migration, angiogenesis, and extracellular matrix remodeling, similar to other cathelicidins like LL-37?

Autoimmunity and Inflammatory Disorders: What is the precise role of CATH-2 in autoimmune diseases? Research on other cathelicidins has shown their involvement in conditions like experimental autoimmune encephalomyelitis, a model for multiple sclerosis. plos.org Investigating CATH-2's impact on T-cell differentiation and cytokine production in such contexts is a priority. plos.org

Cancer Biology: Could CATH-2 influence tumor progression? Some cathelicidins have demonstrated anti-tumor activities, and exploring CATH-2's potential to modulate the tumor microenvironment or directly induce cancer cell apoptosis is a promising avenue. nih.gov

Metabolic Regulation: Are there links between CATH-2 expression and metabolic disorders? Investigating its potential influence on glucose metabolism, lipid profiles, and insulin (B600854) sensitivity could reveal novel functions.

A study on chicken CATH-2 demonstrated its ability to modulate the hepatic immune response, affecting the production of both pro-inflammatory and anti-inflammatory cytokines. nih.gov This highlights its multifaceted role in organ-specific immunity.

Advanced Modeling of this compound Interactions in Complex Biological Systems

To fully grasp the multifaceted activities of this compound, it is essential to move beyond simple in vitro assays and develop sophisticated models that can simulate its interactions within a complex biological milieu. Computational and advanced cell culture models will be instrumental in predicting its behavior and optimizing its therapeutic design.

Future modeling approaches will likely include:

Computational Docking and Molecular Dynamics Simulations: These in silico techniques can predict how CATH-2 interacts with microbial membranes, host cell receptors, and other biomolecules. nih.gov This can help in designing CATH-2 analogs with enhanced specificity and reduced off-target effects.

Organoid and "Organ-on-a-Chip" Models: These three-dimensional culture systems can more accurately recapitulate the physiological environment of tissues, allowing for a more realistic assessment of CATH-2's efficacy and potential toxicity.

Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data from CATH-2-treated cells or tissues can help to construct comprehensive models of its mechanism of action and identify novel therapeutic targets.

The classical models describing the interaction of antimicrobial peptides with target membranes include the barrel-stave, toroidal pore, and carpet/detergent-like models. nih.gov Advanced modeling can provide a more dynamic and detailed understanding of how CATH-2 utilizes these or other mechanisms to disrupt microbial membranes. nih.gov

Exploration of this compound as a Pre-clinical Immunomodulatory Agent

The ability of this compound to both directly kill pathogens and modulate the host immune response makes it an attractive candidate for development as a novel therapeutic agent. nih.gov Pre-clinical studies are essential to evaluate its potential in various disease models and to lay the groundwork for future clinical trials.

Key areas for pre-clinical exploration include:

Adjuvant in Vaccine Formulations: CATH-2's ability to attract immune cells and polarize T-cell responses suggests its potential as a vaccine adjuvant to enhance the efficacy of both prophylactic and therapeutic vaccines. nih.gov

Treatment of Multidrug-Resistant Infections: Given the rise of antibiotic resistance, CATH-2 and its derivatives represent a promising alternative to conventional antibiotics for treating infections caused by multidrug-resistant bacteria. scispace.com

Modulation of Inflammatory Responses in Sepsis: CATH-2 can neutralize endotoxins like lipopolysaccharide (LPS), suggesting its potential to dampen the excessive inflammatory response that characterizes sepsis. nih.govresearchgate.net

Development of Peptide Analogs: Synthesizing and screening CATH-2-derived peptides can lead to the identification of analogs with improved stability, reduced cytotoxicity, and enhanced immunomodulatory activity. researchgate.net

The following table summarizes the immunomodulatory effects of chicken cathelicidin-2 observed in a primary hepatic cell co-culture model, highlighting its potential as a pre-clinical immunomodulatory agent. nih.gov

Cytokine/FactorEffect of Cathelicidin-2
CXCLi2 (pro-inflammatory) Increased concentration
Interferon-γ (IFN-γ) (pro-inflammatory) Increased concentration
Interleukin-10 (IL-10) (anti-inflammatory) Increased concentration
Macrophage colony-stimulating factor (M-CSF) Diminished concentration

This data is based on a study of chicken cathelicidin-2 and may not be directly transferable to other species. nih.gov

Further pre-clinical research is necessary to validate these findings in mammalian models and to optimize the therapeutic potential of this compound.

Q & A

Q. Methodological Answer :

  • qPCR : Use primers targeting the CAMP gene (e.g., forward: 5’-ATGAGGACTCTGCAAGC-3’, reverse: 5’-TCAGTCAGAGGCCCAGAA-3’) with normalization to housekeeping genes like GAPDH or ACTB .
  • Immunoblotting : Antibodies specific to LL-37 (e.g., polyclonal anti-LL-37, validated for cross-reactivity) with controls for myeloid cell lysates (e.g., neutrophil extracts) .
  • ELISA : Commercial kits (e.g., Hycult Biotech) with sensitivity thresholds <10 pg/mL, validated for serum/plasma and cell culture supernatants .
  • Functional assays : Antimicrobial activity against E. coli (ATCC 25922) in radial diffusion assays, with LL-37 concentrations correlated to zone-of-inhibition metrics .

How does vitamin D regulate CAMP expression in myeloid cells, and what are critical controls for such studies?

Q. Methodological Answer :

  • Mechanism : 1,25-dihydroxyvitamin D3 binds the vitamin D receptor (VDR), activating the VDRE in the CAMP promoter. Confirm via chromatin immunoprecipitation (ChIP) using anti-VDR antibodies in THP-1 macrophages .
  • Controls :
    • Negative: VDR-knockdown cells (siRNA) or VDR antagonists (e.g., ZK191732).
    • Positive: Calcitriol-treated (10 nM, 24h) myeloid cell lines (e.g., HL-60) .
    • Species specificity: Confirm primate-specific VDRE via comparative genomics (e.g., absence in murine Camp promoters) .

Advanced Research Questions

How can contradictory findings on cathelicidin’s pro-tumorigenic vs. antitumor roles be resolved methodologically?

Q. Methodological Answer :

  • Context-dependent variables :
    • Concentration gradients: Test LL-37 at physiological (0.1–1 µg/mL) vs. pathological (>5 µg/mL) levels in tumor co-culture models (e.g., BCC keratinocytes + neutrophils) .
    • Microenvironmental factors: Include TGF-β or IL-6 in assays to mimic inflammatory conditions .
  • Analytical frameworks :
    • Multivariable regression models (e.g., adjusting for BMI, prior infections) to isolate cathelicidin’s independent effects in clinical cohorts .
    • Spatial transcriptomics (e.g., GeoMx DSP) to map CAMP expression in tumor stroma vs. epithelium .

What are best practices for designing cross-species studies on cathelicidin’s immunomodulatory functions?

Q. Methodological Answer :

  • Key considerations :
    • Evolutionary divergence: Primates have a VDRE-driven CAMP regulation, while murine Camp is VDR-independent. Use humanized mouse models (e.g., CAMP transgenic mice) for translational relevance .
    • Functional homology: Compare LL-37 (human) vs. CRAMP (mouse) in infection models (e.g., Pseudomonas aeruginosa pneumonia), noting peptide length and charge differences .
  • Validation : Cross-validate findings using primary cells (human neutrophils vs. murine bone marrow-derived macrophages) .

Data Interpretation & Replication

How should researchers address variability in cathelicidin levels across clinical cohorts?

Q. Methodological Answer :

  • Pre-analytical factors :
    • Standardize sample collection (e.g., serum vs. plasma EDTA), storage (−80°C, ≤3 freeze-thaw cycles) .
    • Control for diurnal variation (collect samples at consistent times) and comorbidities (e.g., HIV status in lung function studies) .
  • Statistical adjustments :
    • Use quantile normalization for skewed distributions (e.g., nonparametric tests for non-Gaussian data) .
    • Stratify analyses by immune cell subsets (e.g., CD15+ neutrophils in flow cytometry) .

What experimental designs improve reproducibility in cathelicidin-related antimicrobial assays?

Q. Methodological Answer :

  • Standardization :
    • Peptide synthesis: Use >95% purity (HPLC-validated) and avoid endotoxin contamination (LAL assay <0.1 EU/µg) .
    • Microbial strains: Adhere to CLSI guidelines for S. aureus (ATCC 29213) or C. albicans (ATCC 90028) .
  • Replication tiers :
    • In vitro: Triplicate technical replicates + biological replicates from ≥3 donors.
    • In vivo: Power calculations (e.g., n=8/group for 80% power, α=0.05) in murine sepsis models .

Tables for Key Data Reference

Table 1. Key Regulatory Elements in CAMP Expression

FactorMechanismExperimental ModelReference
Vitamin D/VDRBinds VDRE in promoterTHP-1 macrophages, ChIP-seq
TGF-βDownregulates LL-37 via SMAD3BCC keratinocytes
TLR2/4Induces CAMP via NF-κBNeutrophils, siRNA knockdown

Table 2. Common Pitfalls in Cathelicidin Research

IssueSolution
Cross-reactivity in immunoassaysValidate antibodies with KO cell lysates
Species-specific VDRE absenceUse primate-derived cells or humanized models
LL-37 degradation in storageAdd protease inhibitors, aliquot samples

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.